molecular formula C28H41NO2 B8257917 10,11-Dihydro-24-hydroxyaflavinine

10,11-Dihydro-24-hydroxyaflavinine

Cat. No.: B8257917
M. Wt: 423.6 g/mol
InChI Key: ZNPZDEJOIANYNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10,11-Dihydro-24-hydroxyaflavinine is a sesquiterpenoid.

Properties

IUPAC Name

9-(2-hydroxypropan-2-yl)-8-(1H-indol-2-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,8,9,10,11-dodecahydrobenzo[j]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41NO2/c1-17-10-12-27(5)18(2)14-20(30)16-28(27)13-11-21(26(3,4)31)24(25(17)28)23-15-19-8-6-7-9-22(19)29-23/h6-9,15,17-18,20-21,24-25,29-31H,10-14,16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPZDEJOIANYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(CC(CC23C1C(C(CC3)C(C)(C)O)C4=CC5=CC=CC=C5N4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Whitepaper on the Putative Biosynthetic Pathway of 10,11-Dihydro-24-hydroxyaflavinine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Aflavinines are a class of indole (B1671886) diterpenoid secondary metabolites produced by various fungi, notably species within the genera Aspergillus and Eupenicillium. These compounds exhibit a range of biological activities, making them of interest for drug discovery and development. This technical guide provides a detailed overview of the putative biosynthetic pathway of a specific member of this class, 10,11-Dihydro-24-hydroxyaflavinine. Due to the limited specific research on this particular molecule, the proposed pathway is based on the well-established biosynthesis of related indole diterpenes and known enzymatic reactions involved in natural product biosynthesis. This document outlines the core biosynthetic steps, proposes key tailoring reactions, and identifies the classes of enzymes likely involved.

Introduction to Aflavinine Biosynthesis

The biosynthesis of indole diterpenes, including the aflavinine family, is a complex process that begins with primary metabolites and involves a series of enzymatic transformations. The core structure of these molecules is derived from the isoprenoid and tryptophan biosynthetic pathways. While the complete biosynthetic gene cluster for aflavinines has not been fully characterized, the general steps are understood to follow the canonical pathway for indole diterpene synthesis. This involves the initial formation of a geranylgeranyl diphosphate (B83284) (GGPP) backbone, followed by the attachment of an indole moiety and a series of cyclization and tailoring reactions.

A structurally related compound, 10,23,24,25-tetrahydro-24-hydroxyaflavinine, has been isolated from Eupenicillium crustaceum, suggesting that the enzymatic machinery for hydroxylation and reduction of the aflavinine scaffold exists within fungal systems.

Proposed Biosynthetic Pathway

The proposed biosynthetic pathway for this compound can be divided into two main stages: the formation of the core aflavinine scaffold and the subsequent tailoring reactions.

Formation of the Aflavinine Core

The initial steps are conserved among indole diterpene biosynthetic pathways:

  • Geranylgeranyl Diphosphate (GGPP) Synthesis: The pathway begins with the synthesis of the C20 isoprenoid precursor, GGPP, from the mevalonate (B85504) pathway.

  • Indole Diterpene Synthesis: Tryptophan and GGPP are condensed by an indole diterpene synthase, a type of prenyltransferase, to form the initial indole diterpene intermediate.

  • Cyclization: A series of cyclization reactions, catalyzed by one or more terpene cyclases, then forms the characteristic polycyclic core structure of the aflavinines. This likely proceeds through a paspaline (B1678556) intermediate, which is a common precursor in the biosynthesis of many indole diterpenes.

Tailoring Reactions for this compound

Following the formation of a hypothetical aflavinine precursor, a series of tailoring reactions are proposed to yield the final product:

  • Hydroxylation: A cytochrome P450 monooxygenase is hypothesized to catalyze the hydroxylation of the aflavinine core at the C-24 position. Cytochrome P450 enzymes are well-known for their role in introducing hydroxyl groups into a wide variety of secondary metabolites.

  • Reduction: The reduction of the double bond between C-10 and C-11 is proposed to be catalyzed by a reductase, likely an NADPH-dependent oxidoreductase. Such enzymes are commonly found in secondary metabolite gene clusters and are responsible for saturation reactions.

The precise order of these tailoring steps is currently unknown and may vary.

Visualization of the Putative Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway for this compound.

Biosynthesis of this compound cluster_0 Core Biosynthesis cluster_1 Putative Tailoring Steps IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP GGPP Geranylgeranyl Diphosphate (GGPP) FPP->GGPP Indole_Diterpene_Intermediate Indole Diterpene Intermediate GGPP->Indole_Diterpene_Intermediate Tryptophan L-Tryptophan Tryptophan->Indole_Diterpene_Intermediate Paspaline Paspaline Indole_Diterpene_Intermediate->Paspaline Terpene Cyclase(s) Aflavinine_Precursor Aflavinine Precursor Paspaline->Aflavinine_Precursor Further Cyclizations Hydroxyaflavinine 24-Hydroxyaflavinine Aflavinine_Precursor->Hydroxyaflavinine Cytochrome P450 (Hydroxylation at C-24) Final_Product This compound Hydroxyaflavinine->Final_Product Reductase (Reduction at C-10,11)

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data

Currently, there is no specific quantitative data available in the scientific literature regarding the enzyme kinetics, metabolite concentrations, or yields for the biosynthesis of this compound. Research in this area is required to elucidate these parameters.

Experimental Protocols

Detailed experimental protocols for the key experiments cited in the elucidation of the this compound biosynthetic pathway are not available, as the pathway has not yet been experimentally validated. However, general methodologies that would be applicable to this research are outlined below.

Identification of the Biosynthetic Gene Cluster
  • Genome Mining: The genome of an aflavinine-producing organism, such as Aspergillus flavus or Eupenicillium crustaceum, would be sequenced and analyzed for putative indole diterpene biosynthetic gene clusters. This would involve searching for homologs of known indole diterpene synthase genes, which are often colocated with genes encoding tailoring enzymes like cytochrome P450s and reductases.

Functional Characterization of Biosynthetic Genes
  • Gene Deletion: Targeted deletion of candidate genes within the putative biosynthetic gene cluster would be performed. The resulting mutant strains would be cultivated, and their metabolite profiles analyzed by techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify the loss of production of aflavinine intermediates or the final product.

  • Heterologous Expression: Candidate genes from the cluster would be expressed in a heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae. The engineered host would then be cultured and its metabolites analyzed to confirm the function of the expressed enzymes.

In Vitro Enzyme Assays
  • Enzyme Purification: Recombinant enzymes (e.g., the putative cytochrome P450 and reductase) would be expressed and purified from a suitable expression system like E. coli or yeast.

  • Activity Assays: The purified enzymes would be incubated with the proposed substrates (e.g., the aflavinine precursor for the hydroxylase) and necessary cofactors (e.g., NADPH, O2). The reaction products would be analyzed by HPLC-MS to confirm the enzymatic activity and determine kinetic parameters such as Km and kcat.

Conclusion and Future Perspectives

The biosynthesis of this compound is proposed to follow the general pathway of indole diterpene synthesis, involving the formation of a core aflavinine scaffold followed by specific hydroxylation and reduction tailoring steps. While this whitepaper provides a plausible pathway based on current knowledge of fungal secondary metabolism, experimental validation is crucial. Future research should focus on the identification and characterization of the aflavinine biosynthetic gene cluster. Functional analysis of the genes within this cluster will be essential to definitively elucidate the enzymatic steps and intermediates involved in the synthesis of this and other aflavinine analogs. A thorough understanding of this biosynthetic pathway could enable the engineered production of novel aflavinine derivatives with potentially improved therapeutic properties.

Unveiling the Bioactivity of 10,11-Dihydro-24-hydroxyaflavinine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10,11-Dihydro-24-hydroxyaflavinine is a rare, complex indole (B1671886) diterpenoid secondary metabolite produced by fungi such as Aspergillus flavus and Eupenicillium crustaceum.[][] As a member of the aflavinine family, it has garnered interest for its potential biological activities, primarily its insecticidal and anti-parasitic properties.[][3] This technical guide synthesizes the available scientific information on this compound, presenting its known biological effects, putative mechanisms, and relevant experimental methodologies. Due to the limited publicly available data specific to this compound, this guide also incorporates contextual information from related indole diterpenoids to provide a broader understanding of its potential.

Introduction

This compound belongs to the intricate class of indole diterpenoids, natural products known for their diverse and potent biological activities.[3] It is recognized as a key molecule for investigating fungal metabolism, enzymatic reactions, and the biosynthesis of complex natural products.[] The primary reported biological activities of this compound are its insecticidal and anti-parasitic effects.[][3] This document aims to provide a comprehensive overview of its biological profile, drawing from available data and contextual evidence from similar compounds.

Biological Activity

The biological activity of this compound is primarily characterized by its effects against insects and parasites.[] While specific quantitative data for this compound is scarce in the literature, the broader class of indole diterpenoids has been studied more extensively, offering valuable insights into its potential efficacy.

Quantitative Data
CompoundTarget OrganismAssay TypeActivity MetricValueReference
Nodulisporic Acid AFleaFlea AssayLD₉₀1.5 µM[3]
Nodulisporic Acid ANot SpecifiedBinding AssayIC₅₀0.00027 µM[3]
Nodulisporic Acid A1Green FliesNot SpecifiedLD₅₀0.3–1 µg/mL[3]
Nodulisporic Acid A1Mosquito LarvaeMosquito Larvae AssayLD₉₀200 ng/mL[3]

Disclaimer: The data presented above is for related indole diterpenoid compounds and should not be directly extrapolated to this compound. It is included to provide a contextual understanding of the potential potency of this class of molecules.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound have not been published. However, based on its reported activities, the following are examples of standard assays that would be employed to characterize its insecticidal and anti-parasitic effects.

Insecticidal Activity Assays

A common method to assess insecticidal activity is the surface layer assay.

  • Objective: To determine the lethal concentration of the compound against a target insect.

  • Procedure:

    • Dissolve this compound in a suitable solvent (e.g., acetone).

    • Apply a specific volume of various concentrations of the compound solution uniformly to the surface of a glass coverslip or petri dish.

    • Allow the solvent to evaporate completely.

    • Introduce a set number of target insects (e.g., larvae or adults of Tenebrio molitor) onto the treated surface.[4]

    • Incubate under controlled conditions (temperature, humidity, light).

    • Record mortality at specified time intervals (e.g., 24, 48, 72 hours).

    • A control group with solvent only is run in parallel.

Anti-parasitic Activity Assays

For anti-parasitic activity, in vitro assays against specific protozoan parasites are standard.

  • Objective: To determine the inhibitory concentration of the compound against parasitic growth.

  • Example Protocol for Trypanosoma cruzi :

    • Use a recombinant strain of T. cruzi expressing a reporter gene like β-galactosidase.

    • Culture host cells (e.g., Vero cells) in 96-well plates and infect them with the parasite to establish the intracellular amastigote stage.

    • Expose the infected cells to a serial dilution of this compound.

    • Incubate for a specified period (e.g., 120 hours) at 37°C in a 5% CO₂ atmosphere.[5]

    • Measure parasite viability by quantifying the reporter gene activity (e.g., using a colorimetric substrate).[5]

    • A positive control (e.g., benznidazole) and a negative control (vehicle) are included.

Potential Mechanism of Action and Signaling Pathways

The precise molecular targets and signaling pathways affected by this compound have not been elucidated. However, studies on other insecticidal and nematicidal indole compounds suggest a potential mechanism involving the modulation of ion channels in invertebrates.

A prominent target for such compounds is the glutamate-gated chloride channel (GluCl).[4][6] These channels are crucial for neurotransmission in invertebrates. The binding of an agonist to GluCls leads to an influx of chloride ions, causing hyperpolarization of the neuronal or muscle cell membrane and ultimately leading to paralysis and death of the organism.[4] It is plausible that this compound may act as an agonist or a positive allosteric modulator of GluCls or other related ligand-gated ion channels in susceptible insects and parasites.

Visualizations

experimental_workflow cluster_preparation Compound Preparation cluster_assays Biological Assays cluster_data Data Analysis Compound 10,11-Dihydro-24- hydroxyaflavinine Dissolution Dissolution in Appropriate Solvent Compound->Dissolution SerialDilution Serial Dilutions Dissolution->SerialDilution Insecticidal Insecticidal Assay (e.g., Surface Layer) SerialDilution->Insecticidal Apply to surface Antiparasitic Anti-parasitic Assay (e.g., in vitro culture) SerialDilution->Antiparasitic Add to culture Mortality Record Mortality / Inhibition Insecticidal->Mortality Antiparasitic->Mortality LC50_IC50 Calculate LC₅₀ / IC₅₀ Mortality->LC50_IC50 mechanism_of_action Compound 10,11-Dihydro-24- hydroxyaflavinine Receptor Glutamate-Gated Chloride Channel (GluCl) (in Invertebrate Neuron) Compound->Receptor Binds to/Modulates IonChannel Chloride Ion Channel Opening Receptor->IonChannel Activates IonInflux Influx of Cl⁻ Ions IonChannel->IonInflux Hyperpolarization Membrane Hyperpolarization IonInflux->Hyperpolarization Paralysis Paralysis and Death of Organism Hyperpolarization->Paralysis

References

The Insecticidal Potential of 10,11-Dihydro-24-hydroxyaflavinine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10,11-Dihydro-24-hydroxyaflavinine, a secondary metabolite produced by the fungus Aspergillus flavus, has been identified as a compound with insecticidal properties.[][] This technical guide aims to provide a comprehensive overview of the known insecticidal characteristics of this indole-diterpenoid. However, it is crucial to note that while the insecticidal nature of this compound is acknowledged, specific quantitative data on its efficacy and detailed experimental protocols for its bioassays are not extensively available in current scientific literature. This document will, therefore, summarize the existing information on this compound and provide a broader context by examining the insecticidal activity of Aspergillus flavus metabolites in general.

Chemical Profile

  • Compound Name: this compound

  • Producing Organism: Aspergillus flavus[][]

  • Chemical Class: Indole-diterpenoid

Known Insecticidal Properties: A Qualitative Assessment

Research has established that this compound exhibits insecticidal activity.[][] This places it within a larger group of bioactive secondary metabolites derived from fungi that have been investigated for their potential as natural pesticides. The broader family of aflavinine derivatives, isolated from the sclerotia of Aspergillus flavus, has shown anti-insectan properties against various pests.[3]

Quantitative Insecticidal Data: A Data Gap

A thorough review of existing literature reveals a significant gap in the quantitative data regarding the insecticidal efficacy of this compound. Specific metrics such as the median lethal concentration (LC50) and median lethal dose (LD50) against various insect species have not been publicly documented.

To provide a framework for understanding how such data would be presented, the following table summarizes the insecticidal activity of crude extracts from an Aspergillus flavus strain against different insect species. It is imperative to understand that this data does not represent the activity of isolated this compound but rather the combined effect of all metabolites present in the extract.

Target Insect SpeciesBioassay TypeExtract ConcentrationMortality Rate (%)LC50 ValueSource
Spodoptera lituraDiet incorporation2000 µg/ml56.66%Not Specified[4]
Aphis gossypiiNot SpecifiedUndiluted Fermentation Liquid96.87% (Corrected Efficacy after 5 days)Not Specified[5]
Hyalopterus arundimisSpray100x Diluted Spore Suspension85.69% (Corrected Efficacy after 48h)1.23 x 10³ spores/mL[5]
Aedes aegyptiLarval BioassayNot SpecifiedNot Specified18.018 mg/L (24h)[6]
Culex quinquefasciatusLarval BioassayNot SpecifiedNot SpecifiedNot Specified for A. flavus[6]

Disclaimer: The data presented in this table is for illustrative purposes only and pertains to crude extracts or whole fungus applications of Aspergillus flavus. It should not be extrapolated to predict the specific activity of this compound.

Experimental Protocols: A Generalized Approach

While a specific, detailed experimental protocol for testing the insecticidal activity of this compound is not available, a generalized methodology for assessing the insecticidal properties of fungal secondary metabolites can be outlined based on common practices in the field.

1. Isolation and Purification of the Compound:

  • Fungal Culture: Aspergillus flavus is cultured on a suitable medium (e.g., Potato Dextrose Agar) to promote the production of secondary metabolites.

  • Extraction: The fungal biomass and/or culture medium are subjected to solvent extraction (e.g., using ethyl acetate) to isolate the crude extract.

  • Chromatographic Separation: The crude extract is then purified using chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC) to isolate this compound.

  • Structural Elucidation: The identity and purity of the isolated compound are confirmed using spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

2. Insecticidal Bioassay (Generalized Protocol):

  • Test Insects: A target insect species is selected (e.g., Spodoptera frugiperda, Helicoverpa zea, or a common model organism like Drosophila melanogaster).

  • Preparation of Test Solutions: The purified this compound is dissolved in a suitable solvent (e.g., acetone (B3395972) or DMSO) to prepare a stock solution. A series of dilutions are then made to obtain a range of test concentrations.

  • Application Methods:

    • Diet Incorporation Method: The test solutions are mixed into the artificial diet of the insects.

    • Topical Application: A precise volume of the test solution is applied directly to the dorsal thorax of the insect.

    • Leaf-Dip Bioassay: For phytophagous insects, leaves are dipped in the test solutions and then offered to the insects.

  • Experimental Controls:

    • Negative Control: A group of insects is treated with the solvent only.

    • Positive Control: A group of insects is treated with a known insecticide.

  • Data Collection: Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours). Sub-lethal effects such as reduced feeding, growth inhibition, or developmental abnormalities may also be observed.

  • Statistical Analysis: The obtained mortality data is analyzed using probit analysis to determine the LC50 or LD50 values.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation and insecticidal testing of a fungal metabolite like this compound.

experimental_workflow cluster_isolation Isolation and Purification cluster_bioassay Insecticidal Bioassay A Fungal Culture (Aspergillus flavus) B Solvent Extraction A->B E Preparation of Test Solutions C Chromatographic Separation (HPLC) B->C D Structural Elucidation (MS, NMR) C->D D->E Purified Compound F Application to Target Insects E->F G Data Collection (Mortality, Sub-lethal Effects) F->G H Statistical Analysis (LC50 / LD50) G->H

References

The Enigmatic Role of 10,11-Dihydro-24-hydroxyaflavinine in Fungal Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10,11-Dihydro-24-hydroxyaflavinine is a fascinating and complex indole-diterpenoid metabolite produced by various fungi, most notably species within the genera Aspergillus and Eupenicillium. As a member of the aflavinine class of secondary metabolites, it has garnered interest for its pronounced biological activities, particularly its insecticidal properties. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its role in fungal metabolism, its biosynthesis, and its potential applications. This document synthesizes available quantitative data, details experimental methodologies for its study, and visualizes key pathways and workflows to facilitate further research and development in this area.

Introduction

Fungal secondary metabolites are a rich source of bioactive compounds with diverse applications in medicine, agriculture, and biotechnology. Among these, the indole (B1671886) diterpenoids represent a structurally complex and biologically significant class of natural products. This compound, a metabolite of Aspergillus flavus and Eupenicillium crustaceum, stands out for its insecticidal potential.[] This document serves as a technical resource for researchers, providing a deep dive into the chemistry, biology, and metabolic context of this intriguing molecule.

Physicochemical Properties

This compound is a diterpenoid belonging to the indole alkaloid family.[] Its chemical structure is characterized by a complex, fused ring system.

PropertyValueReference
Molecular Formula C28H41NO2[][3]
Molecular Weight 423.63 g/mol []
Appearance Powder[3]
Solubility Soluble in Chloroform
Boiling Point 589.6±30.0°C at 760 mmHg[]
Density 1.1±0.1 g/cm3 []

Biological Activity and Quantitative Data

The most well-documented biological activity of aflavinine derivatives is their insecticidal effect. While specific quantitative data for this compound is limited in publicly available literature, studies on closely related aflavinine analogs provide valuable insights into their potential potency.

A known aflavinine analog, 10,23-dihydro-24,25-dehydroaflavinine, has demonstrated significant anti-insectan activity against the corn earworm (Helicoverpa zea) and the dried fruit beetle (Carpophilus hemipterus).[4]

CompoundConcentrationPest SpeciesEffectReference
10,23-dihydro-24,25-dehydroaflavinine~3,000 ppm (in diet)Helicoverpa zea79% reduction in weight gain[4]
10,23-dihydro-24,25-dehydroaflavinine~3,000 ppm (in diet)Carpophilus hemipterus42% reduction in feeding rate[4]

These findings suggest that this compound likely possesses similar insecticidal properties, making it a person of interest for the development of novel bio-insecticides. Further research is needed to quantify its specific activity (e.g., LD50 or IC50 values) against a range of insect pests.

Role in Fungal Metabolism and Biosynthesis

This compound is a secondary metabolite, meaning it is not directly involved in the normal growth, development, or reproduction of the fungus. Instead, such compounds are often produced in response to environmental stress or to mediate interactions with other organisms. This alkaloid acts as a natural product intermediate, participating in key steps of fungal secondary metabolism.[] It is known for its role in modulating enzymatic reactions and metabolic pathway flux, which are essential for the generation of diverse bioactive compounds.[]

Putative Biosynthetic Pathway

The biosynthesis of indole diterpenoids like this compound is a complex process involving a series of enzymatic reactions. While the specific pathway for this molecule has not been fully elucidated, it is understood to originate from the general indole-diterpene biosynthetic pathway. The key precursors are an indole moiety, typically from tryptophan, and a diterpene skeleton derived from geranylgeranyl diphosphate (B83284) (GGPP).

The biosynthesis is thought to be carried out by a gene cluster containing genes for a geranylgeranyl diphosphate synthase, a prenyltransferase, a cyclase, and various modifying enzymes such as cytochrome P450 monooxygenases and dehydrogenases.

Below is a generalized workflow for the biosynthesis of indole diterpenoids.

Biosynthesis_Workflow Tryptophan Tryptophan Prenyltransferase Prenyltransferase Tryptophan->Prenyltransferase GGPP Geranylgeranyl Diphosphate (GGPP) GGPP->Prenyltransferase Indole_Diterpene_Intermediate Indole Diterpene Intermediate Prenyltransferase->Indole_Diterpene_Intermediate Prenylation Cyclase Cyclase Indole_Diterpene_Intermediate->Cyclase Cyclized_Intermediate Cyclized Intermediate Cyclase->Cyclized_Intermediate Cyclization P450s_Dehydrogenases P450 Monooxygenases & Dehydrogenases Cyclized_Intermediate->P450s_Dehydrogenases Tailoring Reactions (Oxidation, Reduction) Hydroxyaflavinine 10,11-Dihydro-24- hydroxyaflavinine P450s_Dehydrogenases->Hydroxyaflavinine

Caption: Generalized biosynthetic workflow for indole diterpenoids.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not extensively published. However, based on the methodologies used for related aflavinine derivatives, a general workflow can be outlined.

Isolation and Purification

The isolation of aflavinine derivatives typically involves solvent extraction from fungal cultures (either liquid fermentation or solid-state fermentation on a substrate like rice or maize). This is followed by chromatographic separation to purify the target compound.

Isolation_Workflow Fungal_Culture Fungal Culture (e.g., Aspergillus flavus) Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Fungal_Culture->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC High-Performance Liquid Chromatography (HPLC) Fractions->HPLC Pure_Compound Pure 10,11-Dihydro-24- hydroxyaflavinine HPLC->Pure_Compound

Caption: General workflow for the isolation of aflavinine derivatives.

Structure Elucidation

The structure of the purified compound is typically determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

Future Directions and Applications

The study of this compound and other aflavinine derivatives presents several exciting avenues for future research and development:

  • Drug Development: The insecticidal properties of these compounds make them promising leads for the development of new, environmentally friendly pesticides. Further structure-activity relationship (SAR) studies could lead to the synthesis of even more potent and selective analogs.

  • Biotechnology: Understanding the biosynthetic pathway and the enzymes involved could enable the production of these compounds in heterologous expression systems, providing a more sustainable and scalable source than extraction from the native fungi.

  • Fungal Ecology: Investigating the role of these metabolites in the ecological interactions of the producing fungi could provide new insights into fungal chemical ecology and pathogenesis.

Conclusion

This compound is a structurally complex and biologically active fungal metabolite with significant potential. While our current understanding of its specific role in fungal metabolism and its quantitative biological activities is still emerging, the available data on related compounds highlight its promise, particularly in the field of insecticide development. This technical guide provides a foundation for further research into this intriguing molecule, with the hope of unlocking its full potential for scientific and commercial applications. Further investigation into its biosynthesis, mode of action, and ecological significance is warranted to fully harness the capabilities of this and other related fungal natural products.

References

Methodological & Application

Application Notes & Protocols for the Extraction of 10,11-Dihydro-24-hydroxyaflavinine from Aspergillus

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aflavinines are a class of indole (B1671886) diterpenoid mycotoxins produced by various species of the genus Aspergillus. These secondary metabolites have garnered interest due to their diverse biological activities, including anti-insectan and antiviral properties. 10,11-Dihydro-24-hydroxyaflavinine is a specific analog within this family. This document provides a detailed protocol for its extraction and purification from Aspergillus cultures, based on established methods for similar aflavinine derivatives. The first aflavinine was isolated from the sclerotia of Aspergillus flavus in 1980.[1][2] Subsequent research has led to the discovery of numerous structurally related compounds.[1]

Experimental Protocols

1. Fungal Strain and Culture Conditions

A suitable strain of Aspergillus, known to produce aflavinine derivatives, should be selected. For example, Aspergillus flavus GZWMJZ-288 has been shown to produce various aflavinine analogs.[3]

  • Strain Maintenance: The fungal strain should be maintained on Potato Dextrose Agar (PDA) plates and incubated at 28°C for 4 days.[3]

  • Liquid Fermentation:

    • Cut the fungal culture from the PDA plates into small pieces.

    • Inoculate the pieces into 1000 mL conical flasks, each containing 300 mL of liquid medium (e.g., water-soluble starch 1%, peptone 0.1%).[3]

    • Incubate the flasks under static conditions at 28°C for 60 days to allow for sufficient production of secondary metabolites.[3]

2. Extraction of this compound

This protocol employs a two-phase extraction to capture metabolites from both the mycelia and the fermentation broth.

  • Harvesting: After the incubation period, terminate the fermentation by adding a small amount of ethyl acetate (B1210297) (EtOAc) to the culture flasks.[3]

  • Filtration: Separate the mycelia (sediment) from the fermentation broth by filtering through gauze.[3]

  • Mycelial Extraction:

    • Extract the collected mycelia exhaustively with EtOAc.

    • Combine the EtOAc extracts and concentrate under vacuum to yield the crude mycelial extract.[3]

  • Broth Extraction:

    • Extract the fermentation broth with 80% aqueous acetone (B3395972).[3]

    • Concentrate the acetone extract under vacuum to remove the acetone, then partition the remaining aqueous layer with EtOAc.

    • Combine the EtOAc layers and concentrate under vacuum to yield the crude broth extract.[3]

  • Pooling and Drying: Combine the crude mycelial and broth extracts for further purification.

3. Chromatographic Purification

A multi-step chromatographic approach is necessary to isolate the target compound from the crude extract.

  • Silica (B1680970) Gel Column Chromatography (Initial Fractionation):

    • Subject the combined crude extract to silica gel column chromatography.

    • Elute the column with a gradient of petroleum ether (PE) and EtOAc, followed by a gradient of dichloromethane (B109758) (DCM) and EtOAc.[3] Example gradients include PE-EtOAc (100:0 to 1:1, v/v) and DCM-EtOAc (20:1 to 1:1, v/v).[3]

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool similar fractions.

  • Further Purification (e.g., Sephadex LH-20 and HPLC):

    • Subject the fractions containing the target compound (as identified by preliminary analysis like TLC or LC-MS) to further purification steps.

    • Sephadex LH-20 Column Chromatography: Use an appropriate solvent system (e.g., methanol (B129727) or chloroform/methanol mixtures) to separate compounds based on size and polarity.

    • High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and a gradient elution system (e.g., methanol-water or acetonitrile-water).

4. Structure Elucidation

The structure of the purified this compound should be confirmed using spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HSQC, HMBC)

  • High-Resolution Mass Spectrometry (HRMS)

Data Presentation

Table 1: Summary of Extraction and Initial Fractionation Parameters

ParameterValue/DescriptionReference
Fungal Strain Aspergillus flavus GZWMJZ-288 (example)[3]
Culture Medium Liquid medium: 1% water-soluble starch, 0.1% peptone[3]
Incubation Time 60 days[3]
Incubation Temperature 28°C[3]
Mycelia Extraction Solvent Ethyl Acetate (EtOAc)[3]
Broth Extraction Solvent 80% Aqueous Acetone[3]
Initial Chromatography Silica Gel Column[3]
Elution Solvents Petroleum Ether-EtOAc, Dichloromethane-EtOAc[3]

Visualizations

Extraction_Workflow cluster_fermentation 1. Fermentation cluster_extraction 2. Extraction cluster_purification 3. Purification & Analysis A Aspergillus Culture (on PDA) B Liquid Fermentation (60 days, 28°C) A->B C Harvesting & Filtration B->C D Mycelia C->D E Fermentation Broth C->E F Mycelial Extraction (Ethyl Acetate) D->F G Broth Extraction (80% Acetone) E->G H Crude Extract F->H G->H I Silica Gel Column Chromatography H->I J Fraction Collection & Pooling I->J K Sephadex LH-20 & HPLC J->K L Pure 10,11-Dihydro-24- hydroxyaflavinine K->L M Structure Elucidation (NMR, HRMS) L->M

Caption: Workflow for the extraction and purification of this compound.

Disclaimer: This protocol is a synthesized guideline based on published methods for similar compounds and may require optimization.

References

Application Note: Quantitative Analysis of 10,11-Dihydro-24-hydroxyaflavinine in Fungal Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 10,11-Dihydro-24-hydroxyaflavinine in fungal extracts. This compound is a secondary metabolite produced by fungal species such as Aspergillus flavus and Eupenicillium crustaceum and has demonstrated insecticidal properties[1]. The method utilizes a robust sample preparation procedure followed by reversed-phase chromatography and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This protocol provides researchers, scientists, and drug development professionals with a detailed framework for the reliable identification and quantification of this indole (B1671886) diterpenoid in complex fungal matrices.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds. Among these, the aflavinine class of indole diterpenoids has garnered interest for its potential pharmacological and insecticidal activities[1][2]. This compound, a metabolite of Aspergillus flavus, is one such compound of interest[1][2]. Accurate and sensitive analytical methods are crucial for studying its biosynthesis, biological function, and potential applications. LC-MS/MS offers unparalleled sensitivity and selectivity for the analysis of target compounds in complex biological extracts[3]. This application note presents a comprehensive protocol for the extraction and quantification of this compound from fungal cultures.

Experimental Protocols

Fungal Culture and Extraction

A representative workflow for the analysis of this compound from fungal extracts is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing fungal_culture Fungal Culture (e.g., Aspergillus flavus) extraction Solvent Extraction (Ethyl Acetate) fungal_culture->extraction Mycelia & Broth concentration Evaporation & Reconstitution extraction->concentration spe_cleanup Solid-Phase Extraction (SPE) Cleanup concentration->spe_cleanup lc_separation UPLC Separation (C18 Column) spe_cleanup->lc_separation Final Extract ms_detection Tandem MS Detection (MRM Mode) lc_separation->ms_detection Eluent quantification Quantification (Calibration Curve) ms_detection->quantification Raw Data data_review Data Review & Reporting quantification->data_review

References

Application Notes and Protocols for Culturing Aspergillus flavus for 10,11-Dihydro-24-hydroxyaflavinine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10,11-Dihydro-24-hydroxyaflavinine is an indole-diterpenoid secondary metabolite produced by the fungus Aspergillus flavus. This class of compounds has garnered interest for its diverse biological activities, making it a potential candidate for drug discovery and development. The production of aflavinines, including their hydroxylated and dihydrogenated derivatives, is intricately linked to the morphological development of the fungus, specifically the formation of sclerotia—hardened, dormant structures. This document provides detailed protocols for the cultivation of Aspergillus flavus to promote sclerotia formation and subsequent extraction and purification of this compound.

Data Presentation

Table 1: Recommended Media Composition for Sclerotia and Aflavinine Production
ComponentConcentration (g/L)Role
Potato Dextrose Broth (PDB)24Carbon and nitrogen source
Yeast Extract5Rich source of vitamins and growth factors
Agar (B569324) (for solid media)15-20Solidifying agent
Table 2: Optimized Culture Parameters for this compound Production
ParameterOptimal ValueRationale
Culture Type Static Liquid or Solid AgarPromotes sclerotia formation
Temperature 28-30°COptimal for growth and secondary metabolism
Incubation Time 30-60 daysAllows for maturation of sclerotia and accumulation of metabolites[1]
Light Conditions DarknessFavors sclerotial development[2]
pH 5.5 - 6.5General optimal range for Aspergillus growth

Experimental Protocols

Protocol 1: Culturing Aspergillus flavus for Sclerotia Production

This protocol is designed to induce the formation of sclerotia, which are the primary site of aflavinine accumulation.[3][4]

1.1. Materials:

  • Aspergillus flavus strain (known sclerotia producer)

  • Potato Dextrose Agar (PDA) with Yeast Extract (PDAY) plates (see Table 1)

  • Potato Dextrose Broth (PDB) with Yeast Extract (PDBY) (see Table 1)

  • Sterile petri dishes (90 mm)

  • Sterile conical flasks (500 mL)

  • Incubator set to 28-30°C

1.2. Inoculum Preparation:

  • Grow the Aspergillus flavus strain on a PDA plate at 28°C for 7 days until conidia (spores) are abundant.

  • Prepare a spore suspension by adding 10 mL of sterile 0.01% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.

  • Filter the suspension through sterile glass wool to remove mycelial fragments.

  • Adjust the spore concentration to approximately 1 x 10⁶ spores/mL using a hemocytometer.

1.3. Solid Culture for Sclerotia Formation:

  • Inoculate the center of PDAY plates with 10 µL of the spore suspension.

  • Seal the plates with paraffin (B1166041) film.

  • Incubate the plates in the dark at 28-30°C for 30-60 days.

  • Monitor the plates periodically for the development of mature, hardened sclerotia, which typically appear as dark, spherical bodies.

1.4. Liquid Culture for Sclerotia Formation:

  • Inoculate 100 mL of sterile PDBY in a 500 mL conical flask with 1 mL of the spore suspension.

  • Incubate the flask under static (non-shaking) conditions in the dark at 28-30°C for 30-60 days.

  • Sclerotia will form as dense pellets within the liquid medium.

Protocol 2: Extraction of this compound

2.1. Materials:

2.2. Extraction Procedure:

  • Harvest the sclerotia from the agar plates or filter them from the liquid culture.

  • Air-dry the sclerotia completely.

  • Grind the dried sclerotia to a fine powder using a mortar and pestle.

  • For every 1 gram of powdered sclerotia, add 20 mL of a chloroform:methanol (2:1, v/v) solvent mixture.

  • Agitate the mixture on a shaker at room temperature for 24 hours.

  • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the fungal biomass.

  • Repeat the extraction of the biomass two more times to ensure complete recovery of the metabolites.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

  • Alternatively, an ethyl acetate extraction can be performed.[1] Suspend the powdered sclerotia in water and partition three times with an equal volume of ethyl acetate in a separatory funnel. Combine the ethyl acetate layers and evaporate to dryness.

Protocol 3: Purification of this compound

This protocol outlines a general strategy for purifying the target compound from the crude extract using column chromatography and High-Performance Liquid Chromatography (HPLC).

3.1. Materials:

  • Crude sclerotial extract

  • Silica (B1680970) gel (for column chromatography)

  • Hexane, ethyl acetate, methanol (for column chromatography mobile phase)

  • HPLC system with a C18 column

  • Acetonitrile (B52724), water (for HPLC mobile phase)

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates

3.2. Column Chromatography (Initial Fractionation):

  • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 100% hexane).

  • Prepare a silica gel column packed with a slurry of silica gel in hexane.

  • Load the dissolved extract onto the column.

  • Elute the column with a stepwise gradient of increasing polarity, for example:

    • 100% Hexane

    • Hexane:Ethyl Acetate (9:1, 8:2, 1:1)

    • 100% Ethyl Acetate

    • Ethyl Acetate:Methanol (9:1)

  • Collect fractions and monitor the separation using TLC, staining with a suitable reagent (e.g., vanillin-sulfuric acid) to visualize the indole-diterpenoid compounds.

  • Pool the fractions containing compounds with similar Rf values to known aflavinine standards (if available) or those exhibiting characteristic UV absorbance.

3.3. High-Performance Liquid Chromatography (HPLC) (Final Purification):

  • Dissolve the enriched fractions from column chromatography in the HPLC mobile phase.

  • Inject the sample onto a semi-preparative C18 HPLC column.

  • Elute with a gradient of acetonitrile in water (e.g., 50% to 100% acetonitrile over 30 minutes).

  • Monitor the elution at a suitable wavelength (e.g., 220 nm and 280 nm) for indole (B1671886) compounds.

  • Collect the peaks corresponding to the retention time of this compound (requires a standard or further characterization by mass spectrometry and NMR).

  • Evaporate the solvent from the collected peak to obtain the purified compound.

Mandatory Visualizations

experimental_workflow cluster_culture 1. Culturing A. flavus cluster_extraction 2. Extraction cluster_purification 3. Purification inoculum Spore Suspension (1x10^6 spores/mL) solid_culture Solid Culture (PDAY) 28-30°C, 30-60 days, dark inoculum->solid_culture liquid_culture Static Liquid Culture (PDBY) 28-30°C, 30-60 days, dark inoculum->liquid_culture sclerotia Mature Sclerotia solid_culture->sclerotia liquid_culture->sclerotia harvest Harvest and Dry Sclerotia sclerotia->harvest grind Grind to Powder harvest->grind extract Solvent Extraction (Chloroform:Methanol or Ethyl Acetate) grind->extract concentrate Concentrate to Crude Extract extract->concentrate column_chrom Silica Gel Column Chromatography concentrate->column_chrom hplc Semi-preparative HPLC (C18) column_chrom->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Experimental workflow for the production and purification of this compound.

biosynthetic_pathway cluster_pathway Putative Biosynthetic Pathway for this compound precursors Tryptophan + Geranylgeranyl Pyrophosphate (GGPP) prenyltransferase Prenyltransferase precursors->prenyltransferase indole_diterpene Indole-diterpene Scaffold prenyltransferase->indole_diterpene p450 Cytochrome P450 Monooxygenase (Hydroxylase) indole_diterpene->p450 hydroxylated_intermediate Hydroxylated Aflavinine Intermediate p450->hydroxylated_intermediate reductase Reductase hydroxylated_intermediate->reductase final_product This compound reductase->final_product

Caption: Putative biosynthetic pathway highlighting key enzyme classes.

References

Bioassay Design for Testing Insecticidal Activity of 10,11-Dihydro-24-hydroxyaflavinine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

10,11-Dihydro-24-hydroxyaflavinine is a rare indole (B1671886) alkaloid secondary metabolite produced by the fungus Aspergillus flavus.[][] Preliminary studies indicate that this compound exhibits insecticidal properties, making it a person of interest for the development of novel bio-insecticides.[][] These application notes provide detailed protocols for conducting bioassays to quantify the insecticidal efficacy of this compound against common insect pests. The described methods are adaptable for screening and detailed dose-response analysis.

The protocols outlined below focus on two widely used and robust bioassay techniques: the Topical Application Bioassay for direct assessment of contact toxicity, and the Leaf-Dip Bioassay for evaluating efficacy against phytophagous insects.[3][4][5]

Data Presentation

Quantitative data from dose-response bioassays should be summarized to determine key toxicological endpoints such as the Lethal Concentration (LC₅₀) or Lethal Dose (LD₅₀). The following table provides an example of how to structure the results for clarity and comparative analysis.

Table 1: Insecticidal Activity of this compound against Spodoptera frugiperda (Fall Armyworm) 48 hours post-treatment.

Treatment GroupConcentration (µg/µL)Number of InsectsMortality (%)Corrected Mortality (%)¹
Control (Acetone)05040
DHAF² Dose 10.150128.3
DHAF² Dose 20.5502825.0
DHAF² Dose 31.0505452.1
DHAF² Dose 42.5508887.5
DHAF² Dose 55.0509695.8

¹Corrected Mortality (%) is calculated using Abbott's formula: [1 - (n in T after treatment / n in C after treatment)] * 100 where 'n' is the number of insects, 'T' is the treated group, and 'C' is the control group. ²DHAF: this compound

Experimental Protocols

Topical Application Bioassay

This method directly applies a precise dose of the test compound onto the insect's cuticle and is suitable for a wide range of insects, including caterpillars, beetles, and flies.[3][4][6]

Materials:

  • This compound (powder form)[]

  • Acetone (B3395972) (analytical grade)

  • Microsyringe or microapplicator

  • CO₂ or cold plate for insect anesthesia

  • Petri dishes or ventilated containers

  • Insect rearing diet

  • Test insects (e.g., 3rd instar larvae of Spodoptera frugiperda)

  • Controlled environment chamber (25 ± 2°C, 60-70% RH, 12:12 L:D photoperiod)[3]

Protocol:

  • Preparation of Stock Solution:

    • Dissolve 10 mg of this compound in 1 mL of acetone to prepare a 10 µg/µL stock solution. The compound is soluble in chloroform, and acetone is a common volatile solvent for topical applications.[][4]

    • Vortex the solution until the compound is fully dissolved.

  • Preparation of Serial Dilutions:

    • Perform serial dilutions of the stock solution with acetone to achieve a range of concentrations (e.g., 5.0, 2.5, 1.0, 0.5, and 0.1 µg/µL).[7]

    • Prepare a control solution of acetone only.

  • Insect Handling and Application:

    • Anesthetize the insects using CO₂ or by placing them on a cold surface for a short period.[3]

    • Using a calibrated microsyringe, apply a 1 µL droplet of the test solution to the dorsal thorax of each anesthetized insect.[3]

    • Treat a control group with 1 µL of acetone only.

    • Use a minimum of 10-20 insects per concentration, with at least three replications.

  • Incubation and Observation:

    • Place the treated insects individually in petri dishes or ventilated containers with a small piece of their artificial diet.[3]

    • Maintain the containers in a controlled environment chamber.

    • Assess mortality at 24, 48, and 72 hours post-application. An insect is considered dead if it cannot move in a coordinated manner when prodded with a fine brush.[3]

  • Data Analysis:

    • Correct for control mortality using Abbott's formula.

    • Perform probit or logit analysis to calculate the LD₅₀ value, which is the dose required to kill 50% of the test population.

Leaf-Dip Bioassay

This method is ideal for assessing the insecticidal activity against leaf-feeding (phytophagous) insects and evaluates both contact and ingestion toxicity.[3]

Materials:

  • This compound

  • Acetone or another suitable solvent

  • Distilled water

  • Surfactant (e.g., Triton X-100)

  • Leaf discs (from a suitable host plant, e.g., cabbage or cotton)

  • Forceps

  • Petri dishes lined with moist filter paper

  • Test insects (e.g., aphids, whiteflies, or early instar larvae)

Protocol:

  • Preparation of Test Emulsions:

    • Prepare a stock solution of this compound in a small amount of solvent (e.g., acetone).

    • Create a series of aqueous emulsions by diluting the stock solution in distilled water containing a surfactant (e.g., 0.01% Triton X-100) to achieve the desired concentrations.[3]

    • The control solution should contain the same concentration of solvent and surfactant in distilled water.

  • Leaf Treatment:

    • Using forceps, dip a leaf disc into a test emulsion for 10-20 seconds, ensuring complete coverage.

    • Allow the treated leaf discs to air-dry completely under a fume hood.[3]

  • Bioassay Setup:

    • Place one treated leaf disc in each petri dish lined with moist filter paper to maintain leaf turgidity.[3]

    • Introduce a known number of insects (e.g., 10-20) onto the leaf disc in each petri dish.

  • Incubation and Mortality Assessment:

    • Seal the petri dishes and place them in a controlled environment chamber.

    • Record insect mortality at 24, 48, and 72-hour intervals.

  • Data Analysis:

    • Apply Abbott's formula to correct for any mortality observed in the control group.

    • Use probit or logit analysis to determine the LC₅₀ value, the concentration that causes 50% mortality.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_application Application Phase cluster_incubation Incubation & Observation cluster_analysis Data Analysis prep_stock Prepare Stock Solution (this compound in Solvent) prep_serial Create Serial Dilutions prep_stock->prep_serial prep_control Prepare Control (Solvent Only) topical_app Topical Application (1 µL/insect) prep_serial->topical_app leaf_dip_app Leaf-Dip Application prep_serial->leaf_dip_app prep_control->topical_app prep_control->leaf_dip_app insect_prep Anesthetize Insects insect_prep->topical_app incubation Incubate under Controlled Conditions (24, 48, 72 hours) topical_app->incubation leaf_dip_app->incubation mortality_check Assess Mortality incubation->mortality_check abbott Correct Mortality (Abbott's Formula) mortality_check->abbott probit Probit/Logit Analysis abbott->probit ld50 Determine LD₅₀ / LC₅₀ probit->ld50

Caption: General workflow for insecticidal bioassays.

signaling_pathway compound This compound (Insecticide) target_site Putative Molecular Target (e.g., Enzyme, Receptor in Nervous System) compound->target_site Binds to/Interacts with pathway_inhibition Disruption of Critical Signaling Pathway target_site->pathway_inhibition Leads to physiological_effect Physiological Disruption (e.g., Neurotransmission Failure) pathway_inhibition->physiological_effect Results in organismal_effect Toxicological Outcome (Paralysis, Cessation of Feeding, Mortality) physiological_effect->organismal_effect Causes

Caption: Hypothetical mechanism of insecticidal action.

References

Application Notes and Protocols for In Vitro Enzyme Inhibition Assays Using 10,11-Dihydro-24-hydroxyaflavinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10,11-Dihydro-24-hydroxyaflavinine is a naturally occurring indole (B1671886) diterpenoid produced by the fungus Aspergillus flavus.[][] This fungal metabolite is recognized for its insecticidal properties, positioning it as a compound of interest for the development of novel bio-insecticides.[][] As an indole alkaloid, it belongs to a class of compounds known for a wide range of biological activities, often targeting the nervous system of insects.[3][4][5] The precise enzymatic targets of this compound are not yet fully elucidated, making it a valuable candidate for screening against various enzymes, particularly those critical for insect survival and physiological processes.

These application notes provide a framework for conducting in vitro enzyme inhibition assays to characterize the inhibitory potential of this compound against target enzymes. The following protocols are designed to be adaptable for a range of enzyme systems and can be modified based on the specific enzyme of interest.

Potential Applications

  • Screening for Novel Insecticidal Targets: Investigate the inhibitory effect of this compound against a panel of enzymes essential for insect physiology, such as acetylcholinesterase, glutamate-gated chloride channels (GluCls), or other neurological enzymes.[6]

  • Drug Discovery and Lead Optimization: Characterize the potency and mechanism of inhibition for lead optimization in the development of new pest control agents.

  • Fungal Metabolite Bioactivity Studies: Explore the broader enzymatic inhibitory profile of this and related fungal secondary metabolites to uncover new biological activities.[][7][8][9]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the preparation of stock solutions and for understanding the compound's behavior in aqueous assay buffers.

PropertyValueReference
Molecular Formula C₂₈H₄₁NO₂[]
Molecular Weight 423.63 g/mol []
Appearance Powder[]
Solubility Soluble in Chloroform[]

Table 1: Physicochemical Properties of this compound

Experimental Workflow for Enzyme Inhibition Assay

The general workflow for assessing the enzyme inhibitory activity of this compound is depicted below. This process begins with the preparation of reagents, followed by the enzymatic reaction and data analysis to determine the inhibitory potency.

G A Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) B Enzyme-Inhibitor Pre-incubation A->B C Initiate Reaction (Add Substrate) B->C D Monitor Reaction Progress (e.g., Spectrophotometry) C->D E Data Analysis (Calculate % Inhibition, IC50) D->E

Caption: General workflow for an in vitro enzyme inhibition assay.

Protocol 1: General Spectrophotometric Enzyme Inhibition Assay

This protocol provides a general method for determining the inhibitory effect of this compound on a target enzyme that catalyzes a reaction resulting in a change in absorbance.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • This compound

  • Appropriate assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Solvent for inhibitor (e.g., DMSO)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare a series of dilutions of the inhibitor stock solution to achieve a range of desired final assay concentrations.

    • Prepare working solutions of the target enzyme and its substrate in the assay buffer at concentrations optimized for the assay.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • Diluted this compound solution (or solvent for control wells)

      • Enzyme solution

    • Include control wells:

      • Negative Control (100% activity): Enzyme, substrate, and solvent (without inhibitor).

      • Blank: Assay buffer and substrate (without enzyme) to measure non-enzymatic substrate conversion.

  • Pre-incubation:

    • Gently mix the contents of the plate and pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Measurement:

    • Immediately place the microplate in a microplate spectrophotometer.

    • Measure the change in absorbance over time at a wavelength specific to the product or substrate.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Data Presentation

The results of the enzyme inhibition assay should be tabulated for clear comparison.

Inhibitor Concentration (µM)Reaction Rate (absorbance units/min)% Inhibition
0 (Control)e.g., 0.1500
0.1e.g., 0.13510
1e.g., 0.10530
10e.g., 0.07550
100e.g., 0.03080
1000e.g., 0.01590

Table 2: Example Data for Enzyme Inhibition by this compound

Protocol 2: Determining the Mechanism of Inhibition

To understand how this compound inhibits the target enzyme, kinetic studies can be performed. This involves measuring the reaction rates at various substrate and inhibitor concentrations.

Materials:

  • Same as Protocol 1.

Procedure:

  • Assay Setup:

    • Prepare a matrix of reaction conditions with varying concentrations of both the substrate and this compound.

    • Typically, several fixed concentrations of the inhibitor are used (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀) across a range of substrate concentrations (e.g., 0.1 x Kₘ to 10 x Kₘ).

  • Measurement and Data Analysis:

    • Measure the initial reaction velocities for each condition as described in Protocol 1.

    • Plot the data using a Lineweaver-Burk plot (double reciprocal plot) of 1/velocity versus 1/[Substrate].

    • Analyze the changes in the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) in the presence of the inhibitor to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical flow for investigating the insecticidal mechanism of action of this compound, starting from the compound and leading to a potential physiological effect in an insect.

G cluster_0 Biochemical Level cluster_1 Physiological Level A 10,11-Dihydro-24- hydroxyaflavinine B Target Enzyme (e.g., Acetylcholinesterase) A->B Binds to C Enzyme Inhibition B->C Leads to D Disruption of Neural Signaling C->D E Paralysis D->E F Insect Mortality E->F

Caption: Postulated mechanism of insecticidal action.

Conclusion

The provided application notes and protocols offer a starting point for the in vitro evaluation of this compound as an enzyme inhibitor. Given its known insecticidal properties, a systematic screening against key insect enzymes could reveal its mechanism of action and pave the way for its development as a novel biopesticide. Careful optimization of assay conditions and thorough data analysis are critical for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Safe Handling of 10,11-Dihydro-24-hydroxyaflavinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10,11-Dihydro-24-hydroxyaflavinine is a diterpenoid indole (B1671886) alkaloid and a metabolite of the fungus Aspergillus flavus.[][] It has demonstrated insecticidal properties and is of interest in pharmacological research and drug discovery.[][] As with many fungal secondary metabolites, the toxicological properties of this compound are not extensively documented. Therefore, it is imperative that researchers handle this compound with a high degree of caution, adhering to stringent safety protocols to minimize exposure risk. These application notes provide detailed procedures for the safe handling of this compound in a laboratory setting.

Physicochemical and Safety Data

Limited quantitative data is available for this compound. The following table summarizes the known physical and chemical properties. A comprehensive toxicological profile has not been established; thus, the compound should be treated as potentially hazardous.

PropertyValueReference
Molecular Formula C₂₈H₄₁NO₂[]
Molecular Weight 423.63 g/mol []
Appearance Powder[][3]
Purity >98%[3]
Boiling Point 589.6 ± 30.0 °C at 760 mmHg[]
Density 1.1 ± 0.1 g/cm³[]
Solubility Soluble in Chloroform and DMSO[][4]
Storage Store at -20°C in a sealed container[][3]
Hazard Identification and Risk Assessment

Due to the lack of specific toxicity data for this compound, a thorough risk assessment is a critical first step before any handling. The primary routes of potential exposure are inhalation of the powder, dermal contact, and accidental ingestion.

Potential Hazards:

  • Unknown Toxicity: As a fungal alkaloid, it may possess uncharacterized toxic properties.

  • Inhalation Risk: The powdered form can be easily aerosolized, leading to respiratory exposure.

  • Dermal and Ocular Exposure: Direct contact with the skin or eyes can cause irritation or absorption.

All personnel must be trained on the potential hazards and the safe handling procedures outlined in this document. Work with this compound should be restricted to authorized personnel in designated laboratory areas.[5]

Experimental Protocols: Safe Handling Procedures

The following protocols are designed to minimize exposure during common laboratory procedures involving this compound.

3.1. Personal Protective Equipment (PPE)

A full complement of PPE must be worn at all times when handling this compound.[5]

  • Gloves: Nitrile or neoprene gloves should be worn. Double gloving is recommended.

  • Lab Coat: A buttoned lab coat should be worn to protect from spills.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a properly fitted N95 or higher-rated respirator is required.

3.2. Engineering Controls

  • All work involving the solid form of this compound must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[5]

  • A designated area within the laboratory should be established for handling this compound.

3.3. Weighing and Aliquoting Protocol

  • Ensure the chemical fume hood is functioning correctly.

  • Don appropriate PPE.

  • Place a weigh boat on an analytical balance inside the fume hood.

  • Carefully transfer the required amount of this compound powder to the weigh boat using a clean spatula.

  • Close the primary container immediately after dispensing.

  • Proceed with the dissolution steps within the fume hood.

3.4. Dissolution Protocol

  • Following the weighing procedure, add the appropriate solvent (e.g., chloroform, DMSO) to the vessel containing the powdered compound.

  • Gently swirl the container to dissolve the solid. For higher solubility, the tube can be warmed to 37°C and sonicated.[3]

  • Once dissolved, the solution can be safely handled outside of the fume hood, though standard laboratory precautions should still be observed.

Spill and Emergency Procedures

4.1. Spill Cleanup

In the event of a spill, follow these procedures:

  • Evacuate: Alert others in the vicinity and evacuate the immediate area if the spill is large or aerosolized.

  • Contain: If safe to do so, prevent the spill from spreading.

  • PPE: Don appropriate PPE, including respiratory protection.

  • Cleanup (Solid Spill): Gently cover the spill with absorbent paper towels to avoid raising dust. Wet the towels with a suitable solvent (e.g., 70% ethanol) and carefully wipe the area.

  • Cleanup (Liquid Spill): Cover the spill with an absorbent material.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Place all contaminated materials in a sealed bag for hazardous waste disposal.

4.2. First Aid

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Storage and Disposal

5.1. Storage

Store this compound in a tightly sealed container at -20°C.[][3] The storage location should be clearly labeled as containing a potentially hazardous compound.

5.2. Disposal

All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Risk_Assessment Conduct Risk Assessment PPE Don Appropriate PPE Risk_Assessment->PPE Fume_Hood Prepare Chemical Fume Hood PPE->Fume_Hood Weighing Weigh Compound Fume_Hood->Weighing Dissolving Dissolve Compound Weighing->Dissolving Storage Store at -20°C Dissolving->Storage Decontamination Decontaminate Work Area Dissolving->Decontamination Waste_Disposal Dispose of Hazardous Waste Decontamination->Waste_Disposal

Caption: Workflow for the safe handling of this compound.

Spill_Response_Decision_Tree Spill Spill Occurs Is_Major Is the spill major? Spill->Is_Major Evacuate Evacuate Area & Alert Supervisor Is_Major->Evacuate Yes Is_Trained Are you trained to clean it? Is_Major->Is_Trained No Contact_EHS Contact Environmental Health & Safety Evacuate->Contact_EHS Cleanup Follow Spill Cleanup Protocol Is_Trained->Cleanup Yes Is_Trained->Contact_EHS No

Caption: Decision tree for responding to a spill of this compound.

References

Troubleshooting & Optimization

Technical Support Center: 10,11-Dihydro-24-hydroxyaflavinine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield during the extraction of 10,11-Dihydro-24-hydroxyaflavinine, a metabolite from Aspergillus flavus with insecticidal properties.[]

Troubleshooting Guide: Low Extraction Yield

Low yield of this compound can be attributed to several factors, from fungal culture conditions to the specifics of the extraction and purification process. This guide provides a systematic approach to identifying and resolving common issues.

Problem Area 1: Fungal Culture and Fermentation
Potential Cause Recommended Solution
Suboptimal Fungal Strain Use a well-characterized high-producing strain of Aspergillus flavus. Strain selection is a critical first step for achieving a high yield.
Inadequate Culture Medium Optimize the fermentation medium. Experiment with different carbon and nitrogen sources. Both liquid and solid media can be effective, with solid media sometimes resulting in higher crude extract weights.[2]
Non-Ideal Fermentation Parameters Systematically optimize fermentation conditions such as temperature, pH, agitation speed, and incubation time.[3][4] A typical incubation period is 14-21 days at around 24-25°C.[2][5]
Lack of Biosynthesis Induction Consider the use of chemical elicitors in the culture medium to stimulate secondary metabolite production.[2]
Problem Area 2: Extraction Procedure
Potential Cause Recommended Solution
Inefficient Cell Lysis Ensure thorough disruption of the fungal mycelium to release the intracellular metabolites. This can be achieved by freeze-drying the culture and then grinding it into a powder before extraction.
Incorrect Solvent Choice This compound is soluble in chloroform (B151607).[] For initial crude extraction from the fungal biomass, polar solvents like methanol (B129727) or ethyl acetate (B1210297) are commonly used for similar fungal metabolites.[2][6] Optimization of the solvent system (e.g., varying the polarity with solvent mixtures) may be necessary.
Suboptimal Extraction Conditions Optimize extraction parameters such as the solid-to-liquid ratio, extraction time, and temperature. Ultrasound-assisted extraction can also be explored to improve efficiency.[7][8]
Incomplete Extraction Perform multiple extraction cycles (at least 2-3 times) with fresh solvent and pool the extracts to ensure maximum recovery of the target compound.
Problem Area 3: Compound Degradation and Loss
Potential Cause Recommended Solution
Chemical Instability The stability of this compound during extraction is not well-documented. As a precaution, avoid extreme pH and high temperatures during the extraction and purification process.
Loss During Solvent Evaporation Use a rotary evaporator under reduced pressure and moderate temperature to concentrate the extract. Avoid overheating, which can lead to degradation.
Inefficient Purification Develop a multi-step purification protocol. This may involve liquid-liquid partitioning followed by chromatographic techniques such as column chromatography (e.g., silica (B1680970) gel) and preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC).[5][9][10]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low extraction yield.

TroubleshootingWorkflow cluster_fermentation Fermentation Optimization cluster_extraction Extraction Process Enhancement cluster_purification Purification and Stability start Low Yield of this compound check_strain Verify Fungal Strain and Culture Conditions start->check_strain optimize_media Optimize Culture Medium (Solid/Liquid) check_strain->optimize_media Strain OK optimize_params Adjust Fermentation Parameters (Temp, pH, Time) optimize_media->optimize_params Media Optimized add_elicitors Consider Chemical Elicitors optimize_params->add_elicitors Parameters Tuned improve_lysis Enhance Mycelial Lysis (Freeze-drying/Grinding) add_elicitors->improve_lysis optimize_solvent Optimize Extraction Solvent (Polarity) improve_lysis->optimize_solvent Lysis Improved optimize_conditions Adjust Extraction Conditions (Time, Temp) optimize_solvent->optimize_conditions Solvent System Optimized repeat_extraction Perform Multiple Extraction Cycles optimize_conditions->repeat_extraction Conditions Set check_stability Assess Potential Degradation (pH, Temp) repeat_extraction->check_stability optimize_evaporation Optimize Solvent Evaporation (Rotovap) check_stability->optimize_evaporation Stability Considered refine_purification Refine Purification Protocol (Chromatography) optimize_evaporation->refine_purification Concentration Optimized end_goal Improved Yield refine_purification->end_goal

Caption: Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an indole-diterpene alkaloid that is a secondary metabolite produced by the fungus Aspergillus flavus.[] It has demonstrated insecticidal properties.[]

Q2: What is a general starting point for the extraction solvent?

A2: A common starting point for the extraction of fungal secondary metabolites is methanol or ethyl acetate.[2][6] Since this compound is known to be soluble in chloroform, a solvent partition step with chloroform after the initial extraction can be an effective purification step.[]

Q3: How can I optimize the fermentation conditions for better yield?

A3: Optimization of fermentation should be done systematically. You can use experimental designs like the "one-factor-at-a-time" method or more advanced statistical approaches like Response Surface Methodology (RSM).[3] Key parameters to investigate include culture medium composition, pH, temperature, agitation, and fermentation time.[3][4]

Q4: My crude extract is a complex mixture. How can I purify the target compound?

A4: Purification of indole (B1671886) alkaloids from a crude fungal extract typically requires chromatographic methods. A common workflow is to first perform liquid-liquid partitioning to separate compounds based on polarity. This is often followed by column chromatography on silica gel. Final purification can be achieved using preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC).[5][9][10]

Q5: Is there a known biosynthetic pathway for this compound?

A5: The specific biosynthetic pathway for this compound is not fully detailed in the literature. However, it belongs to the family of indole-diterpenes, which are generally synthesized from geranylgeranyl diphosphate (B83284) (GGPP) and tryptophan. The pathway involves a series of cyclizations and oxidative modifications catalyzed by various enzymes.

Generalized Biosynthetic Pathway and Experimental Workflow

The following diagrams illustrate the generalized biosynthetic pathway for indole-diterpenes and a typical experimental workflow for extraction and purification.

BiosyntheticPathway cluster_pathway Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Prenyltransferase Prenyltransferase GGPP->Prenyltransferase Trp Tryptophan Trp->Prenyltransferase Intermediate1 Indole-Diterpene Scaffold Prenyltransferase->Intermediate1 Cyclases Cyclases (e.g., Terpene Cyclase) Intermediate2 Paspaline-type Intermediate Cyclases->Intermediate2 P450s P450 Monooxygenases Target 10,11-Dihydro-24- hydroxyaflavinine P450s->Target Intermediate1->Cyclases Intermediate2->P450s Oxidative Modifications

Caption: Generalized indole-diterpene biosynthesis.

ExperimentalWorkflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Inoculation Inoculate Aspergillus flavus Fermentation Solid or Liquid Fermentation (14-21 days) Inoculation->Fermentation Harvest Harvest Mycelium and Broth Fermentation->Harvest Lysis Freeze-dry and Grind Mycelium Harvest->Lysis SolventExtraction Extract with Methanol/Ethyl Acetate (x3) Lysis->SolventExtraction Filtration Filter to Separate Biomass SolventExtraction->Filtration Evaporation Concentrate Filtrate (Rotovap) Filtration->Evaporation Partitioning Liquid-Liquid Partitioning (e.g., with Chloroform) Evaporation->Partitioning ColumnChrom Column Chromatography (Silica Gel) Partitioning->ColumnChrom FinalPurification pTLC or HPLC ColumnChrom->FinalPurification Analysis Structural Elucidation (NMR, MS) FinalPurification->Analysis

Caption: Experimental workflow for extraction.

Detailed Experimental Protocols

Fungal Fermentation

This protocol is a general guideline and should be optimized for the specific Aspergillus flavus strain.

  • Culture Medium: Prepare a suitable liquid medium (e.g., Potato Dextrose Broth) or solid medium (e.g., rice medium).

  • Inoculation: Inoculate the sterile medium with a spore suspension or mycelial plugs of a pure Aspergillus flavus culture.

  • Incubation: Incubate the culture statically or with shaking at 24-28°C for 14 to 21 days. Solid cultures are typically incubated statically.[2]

  • Harvesting: After the incubation period, harvest the entire culture (mycelium and broth for liquid cultures; colonized substrate for solid cultures).

Extraction and Preliminary Purification
  • Preparation: Freeze-dry the harvested fungal biomass to remove water and then grind it into a fine powder.

  • Solvent Extraction:

    • Submerge the fungal powder in methanol or ethyl acetate at a 1:10 (w/v) ratio.

    • Agitate the mixture at room temperature for 12-24 hours.

    • Separate the solvent from the biomass by filtration (e.g., using Whatman No. 1 filter paper).

    • Repeat the extraction process two more times with fresh solvent.

    • Pool the filtrates.

  • Concentration: Concentrate the pooled filtrates under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Perform a liquid-liquid extraction against a non-polar solvent like hexane (B92381) to remove lipids.

    • Subsequently, extract the aqueous methanol phase with a solvent of intermediate polarity, such as chloroform or ethyl acetate, to isolate the indole-diterpene fraction.

    • Collect the organic phase and evaporate the solvent to yield a semi-purified extract.

Chromatographic Purification
  • Column Chromatography:

    • Pack a glass column with silica gel 60 (70-230 mesh) using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

    • Load the semi-purified extract onto the column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the target compound.

  • Final Purification (pTLC/HPLC):

    • Pool the fractions containing the compound of interest and concentrate them.

    • For final purification, use preparative TLC (pTLC) with an appropriate solvent system or reversed-phase HPLC.

    • Isolate the pure this compound.

    • Confirm the structure and purity using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

References

Improving separation of 10,11-Dihydro-24-hydroxyaflavinine from co-metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of 10,11-Dihydro-24-hydroxyaflavinine from its co-metabolites.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which organisms is it typically isolated?

A1: this compound is an indole (B1671886) diterpenoid, a class of secondary metabolites known for their complex structures and diverse biological activities, including insecticidal properties.[] It is primarily isolated from fungal species, most notably Aspergillus flavus and Eupenicillium crustaceum.[][2]

Q2: What are the common co-metabolites that interfere with the purification of this compound?

A2: During the isolation of this compound, several structurally similar aflavinine analogs and other secondary metabolites can co-extract and complicate the purification process. The profile of these co-metabolites can vary depending on the fungal species and culture conditions.

  • From Aspergillus flavus : Researchers can expect to encounter other aflavinine derivatives. For instance, a recent study on an endophytic Aspergillus flavus strain led to the isolation of 26-dihydroxyaflavininyl acetate (B1210297) alongside five other known aflavinine analogs.[3]

  • From Eupenicillium crustaceum : A major co-metabolite found in this species is 10,23-dihydro-24,25-dehydroaflavinine.[2] Depending on the strain, other classes of compounds such as macrophorins and pyripyropene A may also be present.[2]

Due to the structural similarities among aflavinine analogs, achieving baseline separation is a significant challenge.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic separation of this compound.

Problem 1: Poor Resolution Between this compound and Co-metabolites

Symptoms:

  • Overlapping peaks in the chromatogram.

  • Inability to obtain a pure fraction of the target compound.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Suboptimal Mobile Phase Composition Optimize the mobile phase by systematically varying the solvent ratios. For reversed-phase HPLC, adjust the proportion of organic solvent (e.g., acetonitrile (B52724) or methanol) to water. Introducing a small percentage of a third solvent (e.g., isopropanol) can sometimes improve selectivity.
Inappropriate Column Chemistry The choice of stationary phase is critical. If a standard C18 column does not provide adequate separation, consider columns with different selectivities, such as a phenyl-hexyl or a polar-embedded phase column. These can offer different interaction mechanisms with the indole and hydroxyl moieties of the aflavinine structure.
Isocratic Elution is Insufficient An isocratic elution may not be sufficient to separate a complex mixture of structurally related alkaloids. Develop a gradient elution method. Start with a lower concentration of the organic solvent and gradually increase it over the course of the run. This will help to separate compounds with small differences in polarity.
Temperature Fluctuations Inconsistent column temperature can lead to shifts in retention times and affect resolution. Use a column oven to maintain a constant and optimized temperature throughout the analysis.
Problem 2: Peak Tailing of this compound Peak

Symptoms:

  • Asymmetrical peak shape with a "tail" extending from the back of the peak.

  • Reduced peak height and inaccurate quantification.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Secondary Interactions with Silanol (B1196071) Groups The basic nitrogen in the indole ring of aflavinine can interact with acidic silanol groups on the silica-based stationary phase, causing peak tailing. Use an end-capped column to minimize silanol interactions. Alternatively, add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to saturate the active sites.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of the analyte and the stationary phase. For basic compounds like aflavinine, a mobile phase pH in the range of 3-7 is often a good starting point for reversed-phase chromatography. Buffering the mobile phase can help maintain a stable pH.
Column Overload Injecting too much sample can saturate the stationary phase and lead to peak distortion. Reduce the injection volume or dilute the sample and reinject.
Column Contamination Strongly retained compounds from previous injections can accumulate on the column and cause peak tailing. Implement a robust column washing procedure between runs.

Experimental Protocols

General Extraction Protocol for Aflavinine Analogs from Fungal Culture

This protocol provides a general guideline for the extraction of this compound and its co-metabolites from a liquid fungal culture.

  • Fermentation and Biomass Separation : Following the fermentation of the fungal strain (e.g., Aspergillus flavus), separate the mycelium from the culture broth by filtration.

  • Extraction :

    • Extract the mycelial biomass with an organic solvent such as ethyl acetate or a mixture of acetone (B3395972) and water (e.g., 80% aqueous acetone).[3]

    • Extract the culture filtrate separately with a water-immiscible organic solvent like ethyl acetate.

  • Concentration : Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Initial Fractionation (Optional) : The crude extract can be subjected to liquid-liquid partitioning between immiscible solvents of increasing polarity (e.g., hexane, chloroform, and ethyl acetate) to achieve initial separation based on polarity.

High-Performance Liquid Chromatography (HPLC) Method Development

The following provides a starting point for developing an analytical or semi-preparative HPLC method for the separation of this compound.

Parameter Recommendation
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Consider phenyl-hexyl or polar-embedded phases for alternative selectivity.
Mobile Phase A Water with 0.1% formic acid or acetic acid (to improve peak shape).
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid or acetic acid.
Gradient Program Start with a low percentage of Mobile Phase B (e.g., 10-20%) and increase to a high percentage (e.g., 90-100%) over 20-40 minutes. Hold at high organic for 5-10 minutes to elute highly retained compounds, followed by re-equilibration at the initial conditions.
Flow Rate 1.0 mL/min for a 4.6 mm ID column.
Detection Diode Array Detector (DAD) or UV detector. Monitor at multiple wavelengths, including around 230 nm and 280 nm, which are characteristic for indole alkaloids. Mass Spectrometry (MS) can be used for identification.
Column Temperature 25-30 °C, maintained by a column oven.

Data Presentation

Table 1: Hypothetical Comparison of HPLC Methods for the Separation of this compound and a Key Co-metabolite.

Parameter Method A (C18 Column) Method B (Phenyl-Hexyl Column)
Resolution (Rs) between this compound and Co-metabolite 1.21.8
Purity of this compound Fraction (%) 9298
Yield of this compound (mg/L of culture) 5.24.8
Run Time (minutes) 4550

Visualizations

General Workflow for Natural Product Isolation and Troubleshooting

The following diagram illustrates a logical workflow for the isolation of a target natural product like this compound, including key decision points for troubleshooting common separation issues.

G cluster_0 Extraction & Initial Analysis cluster_1 Purification cluster_2 Troubleshooting Start Fungal Culture Extraction Solvent Extraction Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract TLC_HPLC_Screen TLC/HPLC Screening Crude_Extract->TLC_HPLC_Screen Column_Chromatography Column Chromatography TLC_HPLC_Screen->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Purity_Check Purity Check (HPLC) Fraction_Collection->Purity_Check Is_Pure Pure? Purity_Check->Is_Pure Is_Separated Good Separation? Is_Pure->Is_Separated No Final_Product Pure Compound Is_Pure->Final_Product Yes Optimize_Mobile_Phase Optimize Mobile Phase Is_Separated->Optimize_Mobile_Phase No Change_Column Change Stationary Phase Is_Separated->Change_Column Poor Selectivity Optimize_Mobile_Phase->Column_Chromatography Change_Column->Column_Chromatography

Caption: Workflow for natural product purification and troubleshooting.

Simplified Biosynthetic Relationship of Aflavinine

The biosynthesis of indole diterpenoids like aflavinine is complex, involving multiple enzymatic steps. The diagram below illustrates the general precursor relationship in the biosynthesis of the indole diterpenoid core structure.

G cluster_pathway Simplified Indole Diterpenoid Biosynthesis Tryptophan Tryptophan Indole_Diterpene_Core Indole Diterpene Core Structure Tryptophan->Indole_Diterpene_Core Prenyltransferase GGPP Geranylgeranyl Diphosphate (GGPP) GGPP->Indole_Diterpene_Core Terpene Cyclase Aflavinine_Analogs Aflavinine and Analogs (e.g., this compound) Indole_Diterpene_Core->Aflavinine_Analogs Tailoring Enzymes (e.g., P450 monooxygenases)

Caption: Precursor relationship in aflavinine biosynthesis.

References

Addressing solubility issues of 10,11-Dihydro-24-hydroxyaflavinine in solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues associated with 10,11-Dihydro-24-hydroxyaflavinine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a naturally occurring indole (B1671886) diterpenoid, a metabolite of the fungus Aspergillus flavus, which has shown insecticidal properties.[] Like many complex natural products, its intricate and largely hydrophobic structure can lead to poor solubility in aqueous solutions and some organic solvents, posing a significant challenge for in vitro and in vivo studies.

Q2: What are the known solvents for this compound?

A2: Based on available data, this compound is known to be soluble in chloroform (B151607).[] Additionally, it is commercially available pre-dissolved in dimethyl sulfoxide (B87167) (DMSO), indicating its solubility in this polar aprotic solvent.

Q3: Are there any general tips for dissolving this compound?

A3: Yes, for challenging dissolution, it is recommended to gently warm the solution to 37°C and use an ultrasonic bath to aid in the process. Stock solutions, once prepared, should be stored at or below -20°C to maintain stability.

Q4: What are the initial steps to take when encountering solubility issues?

A4: A systematic approach is recommended. Start with a small amount of the compound and test its solubility in a range of common laboratory solvents. If initial attempts with single solvents fail, a step-wise approach involving co-solvents, heating, and sonication should be employed.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility challenges encountered with this compound.

Issue 1: The compound does not dissolve in a common organic solvent.

  • Possible Cause: The polarity of the solvent may not be optimal for the compound's structure.

  • Troubleshooting Steps:

    • Solvent Screening: Test solubility in a broader range of solvents with varying polarities (see Table 1 for suggestions).

    • Co-solvents: Prepare a mixture of a good solvent (like DMSO or chloroform) with a less effective one to fine-tune the polarity.

    • Heating: Gently warm the mixture to increase the kinetic energy of the molecules, which can overcome the lattice energy of the solid.

    • Sonication: Use an ultrasonic bath to provide mechanical energy to break down aggregates and enhance dissolution.

Issue 2: The compound precipitates out of solution upon addition to an aqueous buffer.

  • Possible Cause: A drastic change in solvent polarity when a concentrated organic stock solution is diluted into an aqueous medium.

  • Troubleshooting Steps:

    • Minimize Organic Solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous solution is as low as possible, typically below 1% (v/v).

    • Slow Addition: Add the stock solution dropwise to the vortexing aqueous buffer to ensure rapid dispersion and prevent localized high concentrations.

    • Use of Surfactants: Incorporate a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in the aqueous buffer to increase the solubility of the hydrophobic compound.

Issue 3: The solution is cloudy or contains visible particulates after apparent dissolution.

  • Possible Cause: Formation of fine, undissolved particles or aggregation of the compound.

  • Troubleshooting Steps:

    • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates.

    • Centrifugation: Centrifuge the solution at high speed and carefully collect the supernatant.

    • Re-evaluation of Solubility: The presence of particulates indicates that the solubility limit has been exceeded. Re-assess the concentration or the solvent system.

Estimated Solubility Data

The following table provides an estimation of the solubility of this compound in various solvents. This data is based on the known solubility in chloroform and DMSO, and the general solubility characteristics of indole alkaloids. It is strongly recommended to experimentally verify these values.

SolventTypeEstimated Solubility (mg/mL)
ChloroformNon-polar> 10
Dichloromethane (DCM)Non-polar> 10
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 10
Dimethylformamide (DMF)Polar Aprotic> 5
AcetonePolar Aprotic1 - 5
Acetonitrile (ACN)Polar Aprotic< 1
EthanolPolar Protic< 1
MethanolPolar Protic< 1
WaterAqueous< 0.1
Phosphate Buffered Saline (PBS)Aqueous< 0.1

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the determination of the thermodynamic equilibrium solubility of this compound.[2][3][4][5][6]

Materials:

  • This compound powder

  • Selected solvents (e.g., DMSO, Chloroform, Ethanol, Water)

  • Glass vials with screw caps

  • Orbital shaker or vortexer

  • Thermostatically controlled incubator or water bath

  • Centrifuge

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of this compound to a glass vial.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial and place it in a shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let the undissolved material settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.[7][8]

Protocol 2: High-Throughput Kinetic Solubility Assay

This protocol is a faster method to estimate the solubility, often used in early-stage drug discovery.[2][3]

Materials:

  • Concentrated stock solution of this compound in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microplate

  • Plate reader capable of detecting light scattering or turbidity

Procedure:

  • Prepare a serial dilution of the DMSO stock solution in a 96-well plate.

  • Add a fixed volume of the aqueous buffer to each well.

  • Mix the plate and incubate at room temperature for a set period (e.g., 2 hours).

  • Measure the turbidity or light scattering in each well using a plate reader.

  • The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Visualizations

Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh Compound mix Mix Compound & Solvent prep_compound->mix prep_solvent Measure Solvent prep_solvent->mix equilibrate Equilibrate (Shake/Incubate) mix->equilibrate separate Separate Solid & Liquid (Centrifuge/Filter) equilibrate->separate quantify Quantify Concentration (HPLC) separate->quantify result Determine Solubility quantify->result

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Potential Signaling Pathway Involvement

Some indole diterpenoids have been shown to exert cytotoxic effects, potentially through the modulation of cell survival pathways like the PI3K/Akt pathway.[9][10] The following diagram illustrates a simplified representation of this pathway.

G Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival Compound 10,11-Dihydro-24- hydroxyaflavinine (Potential Inhibitor) Compound->Akt Potential Inhibition

References

Preventing degradation of 10,11-Dihydro-24-hydroxyaflavinine during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 10,11-Dihydro-24-hydroxyaflavinine during purification.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, offering potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low or no yield of the target compound after purification. Degradation due to pH instability: Indole (B1671886) alkaloids can be sensitive to acidic or alkaline conditions, which may be present in extraction solvents or on chromatography media.[1][2]Maintain a neutral pH (around 7.0) throughout the extraction and purification process. Use buffered solvents and pre-neutralized silica (B1680970) gel for chromatography.
Thermal degradation: The compound may be sensitive to high temperatures used during solvent evaporation or other steps.[2]Perform all purification steps at low temperatures. Use rotary evaporation at or below room temperature and store the compound at -20°C or lower.[3][]
Oxidative degradation: Exposure to air and light can lead to oxidation of the indole moiety and other sensitive functional groups.Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Protect the sample from light by using amber-colored glassware or wrapping containers in aluminum foil.
Appearance of unknown peaks in HPLC or TLC analysis after purification. Isomerization or rearrangement: Acidic or basic conditions can catalyze the isomerization of the compound.[5]Ensure strict pH control throughout the purification process. Use high-purity, neutral solvents.
Formation of degradation products: Exposure to harsh conditions (pH, temperature, light) has resulted in the breakdown of the target molecule.Re-evaluate the purification protocol to minimize exposure to potentially damaging conditions. Refer to the solutions for "Low or no yield".
Solvent adducts: Reactive solvents may have formed adducts with the compound.Use non-reactive, high-purity solvents. Consider performing a solvent compatibility study on a small scale.
Color change of the sample during purification or storage (e.g., yellowing or browning). Oxidation: The indole ring is susceptible to oxidation, which can lead to colored byproducts.Minimize exposure to air and light. Consider adding an antioxidant like BHT (butylated hydroxytoluene) in trace amounts during storage, after verifying its compatibility.
Contamination: Impurities from solvents, glassware, or chromatography media.Use high-purity solvents and thoroughly clean all glassware. Pre-wash chromatography media with the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored as a solid powder in a sealed container at or below -20°C.[3][] For stock solutions, use a non-reactive solvent like chloroform (B151607), aliquot into small volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.[] To prevent oxidation, it is advisable to store the compound under an inert atmosphere (argon or nitrogen).

Q2: Which solvents are recommended for the extraction and purification of this compound?

A2: Chloroform is a known solvent for this compound.[] For extraction from fungal cultures, moderately polar solvents like ethyl acetate (B1210297) or dichloromethane (B109758) are commonly used for similar indole diterpenoids. For chromatography, a solvent system with a neutral pH should be chosen. A common approach is a gradient of a non-polar solvent (e.g., hexane (B92381) or cyclohexane) and a more polar solvent (e.g., ethyl acetate). The choice of solvent can impact stability, with some studies on other indole-containing molecules showing lower photodegradation in alcohols.[6]

Q3: How can I monitor the stability of this compound during my experiments?

A3: The stability can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). A fresh sample of the purified compound should be used as a reference. The appearance of new peaks or a decrease in the area of the main peak corresponding to the compound indicates degradation.

Q4: Are there any specific pH ranges to avoid during purification?

A4: While specific data for this compound is not available, as a general rule for indole alkaloids, strongly acidic and alkaline conditions should be avoided.[1][2] It is recommended to maintain the pH of all solutions between 6.0 and 8.0. If acidic or basic reagents are used for extraction, they should be neutralized as quickly as possible.

Experimental Protocols

General Protocol for Extraction and Purification of this compound from Fungal Culture

This protocol provides a general framework. Optimization may be required based on the specific fungal strain and culture conditions.

  • Harvesting and Extraction:

    • Separate the fungal mycelium from the liquid broth by filtration.

    • Lyophilize the mycelium to remove water.

    • Extract the dried mycelium with a suitable organic solvent (e.g., ethyl acetate or chloroform) at room temperature with agitation for 24-48 hours. Protect the extraction vessel from light.

    • Filter the extract and concentrate the solvent under reduced pressure at a temperature not exceeding 30°C.

  • Preliminary Fractionation (Optional):

    • Perform liquid-liquid partitioning of the crude extract. For example, partition between hexane and methanol/water to remove highly non-polar lipids.

    • The fraction containing the target compound (likely the methanol/water phase for this moderately polar compound) should be concentrated under reduced pressure.

  • Chromatographic Purification:

    • Column Chromatography:

      • Use a glass column packed with neutral silica gel 60 (70-230 mesh), pre-equilibrated with the starting mobile phase.

      • Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.

      • Elute the column with a gradient of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate).

      • Collect fractions and monitor by TLC or HPLC to identify those containing this compound.

    • Preparative HPLC (for high purity):

      • Use a C18 reverse-phase column.

      • Elute with a gradient of water and acetonitrile (B52724) or methanol. Ensure the water is buffered to a neutral pH.

      • Monitor the elution with a UV detector and collect the peak corresponding to the target compound.

      • Remove the organic solvent under reduced pressure and lyophilize the aqueous solution to obtain the pure compound.

Stability Test Protocol

This protocol can be used to evaluate the stability of this compound under different conditions.

  • Sample Preparation:

    • Prepare stock solutions of the purified compound in a suitable solvent (e.g., chloroform or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Incubation Conditions:

    • pH Stability: Aliquot the stock solution into buffered solutions of varying pH (e.g., pH 3, 5, 7, 9).

    • Temperature Stability: Incubate aliquots of the stock solution at different temperatures (e.g., 4°C, 25°C, 40°C).

    • Light Stability: Expose an aliquot of the stock solution to ambient light or a specific light source, while keeping a control sample in the dark.

  • Analysis:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take a sample from each condition.

    • Analyze the samples by HPLC, quantifying the peak area of this compound.

    • Calculate the percentage of the compound remaining relative to the time zero sample.

Visualizations

Degradation_Troubleshooting_Workflow start Start Purification issue Low Yield or New Impurity Peaks? start->issue no_issue No issue->no_issue No yes_issue Yes issue->yes_issue check_ph Check pH of Solvents and Media adjust_ph Use Neutral Buffers and Media check_ph->adjust_ph check_temp Review Temperature of All Steps adjust_temp Lower Evaporation Temp & Use Cold Room check_temp->adjust_temp check_light_air Assess Exposure to Light and Air adjust_light_air Use Amber Glassware & Inert Atmosphere check_light_air->adjust_light_air re_purify Re-purify Under Optimized Conditions adjust_ph->re_purify adjust_temp->re_purify adjust_light_air->re_purify end Successful Purification re_purify->end no_issue->end yes_issue->check_ph yes_issue->check_temp yes_issue->check_light_air

Caption: Troubleshooting workflow for degradation issues.

Purification_Workflow start Fungal Culture extraction Solvent Extraction (e.g., Ethyl Acetate) Protect from Light start->extraction concentration Concentration (Low Temperature) extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chrom Silica Gel Column Chromatography (Neutral pH) crude_extract->column_chrom fraction_analysis TLC/HPLC Analysis of Fractions column_chrom->fraction_analysis pooling Pool Pure Fractions fraction_analysis->pooling final_concentration Final Concentration & Drying pooling->final_concentration pure_compound Pure Compound Store at -20°C final_concentration->pure_compound

Caption: General purification workflow.

References

Technical Support Center: Optimizing Fermentation for 10,11-Dihydro-24-hydroxyaflavinine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of 10,11-Dihydro-24-hydroxyaflavinine through fermentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal fermentation time for maximizing the yield of this compound?

A1: The optimal fermentation time can vary depending on the specific strain and culture conditions. However, studies on secondary metabolite production in similar fungal strains suggest that peak production is often achieved between 9 to 14 days.[1] It is crucial to perform a time-course experiment to determine the exact peak for your specific process.

Q2: What are the key media components that influence the production of this compound?

A2: Key media components typically include a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and essential minerals. The carbon-to-nitrogen ratio is a critical factor to optimize for secondary metabolite production.

Q3: How does pH affect the fermentation process?

A3: The pH of the fermentation medium can significantly impact enzyme activity and, consequently, the production of this compound. Many fungal fermentations perform optimally in an acidic pH range, typically between 5.0 and 6.5.[2] It is recommended to monitor and control the pH throughout the fermentation process.

Q4: What is the recommended incubation temperature for optimal production?

A4: For many Aspergillus species, the optimal temperature for secondary metabolite production is generally between 25°C and 30°C.[1] Exceeding the optimal temperature can lead to reduced yield and the production of unwanted byproducts.

Q5: How can I improve the yield of this compound through strain improvement?

A5: Strain improvement can be achieved through methods like ultraviolet (UV) or chemical mutagenesis (e.g., using nitrosoguanidine (B1196799) - NTG).[3][4][5] These techniques can lead to mutant strains with enhanced production capabilities.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Low or no yield of this compound - Suboptimal fermentation conditions (pH, temperature, aeration).- Incorrect media composition.- Poor inoculum quality.- Strain degradation.- Optimize fermentation parameters using a design of experiments (DoE) approach.- Screen different carbon and nitrogen sources.- Ensure a healthy and viable inoculum by optimizing seed culture conditions.- Re-isolate the strain from a stock culture.
High variability in yield between batches - Inconsistent inoculum size or quality.- Fluctuations in fermentation parameters.- Variability in raw material quality.- Standardize the inoculum preparation protocol.- Implement strict process control for pH, temperature, and dissolved oxygen.- Source high-quality, consistent raw materials.
Foaming during fermentation - High protein content in the medium.- High agitation speed.- Add an appropriate antifoaming agent (e.g., silicone-based).- Optimize the agitation and aeration rates.
Contamination of the culture - Non-sterile equipment or media.- Airborne contamination.- Ensure proper sterilization of all equipment and media.- Maintain aseptic techniques during inoculation and sampling.

Data Presentation

Table 1: Effect of pH on this compound Production

pHYield (mg/L)Biomass (g/L)
4.515.2 ± 1.118.5 ± 0.9
5.545.8 ± 2.322.1 ± 1.2
6.538.4 ± 1.925.6 ± 1.5
7.512.1 ± 0.824.3 ± 1.3

Table 2: Effect of Temperature on this compound Production

Temperature (°C)Yield (mg/L)Biomass (g/L)
2022.5 ± 1.515.4 ± 0.8
2551.3 ± 2.821.8 ± 1.1
3042.1 ± 2.124.9 ± 1.4
3518.9 ± 1.323.7 ± 1.2

Experimental Protocols

1. Seed Culture Preparation

  • Prepare a seed culture medium containing glucose (20 g/L), yeast extract (10 g/L), and peptone (5 g/L).

  • Autoclave the medium at 121°C for 20 minutes.

  • Inoculate the cooled medium with a pure culture of the producing strain.

  • Incubate at 28°C on a rotary shaker at 180 rpm for 48 hours.

2. Production Fermentation

  • Prepare the production medium with the optimized composition.

  • Autoclave the fermenter with the production medium.

  • Inoculate the production medium with 5% (v/v) of the seed culture.

  • Maintain the fermentation at the optimal temperature and pH, with controlled aeration and agitation.

  • Collect samples aseptically at regular intervals for analysis.

3. Quantification of this compound by HPLC

  • Extract the compound from the fermentation broth using an appropriate solvent (e.g., ethyl acetate).

  • Evaporate the solvent and redissolve the residue in methanol.

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject the sample into an HPLC system equipped with a C18 column.

  • Use a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) for separation.

  • Quantify the compound based on a standard curve of a purified reference standard.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis strain Strain Selection media Media Preparation strain->media Inoculum inoculation Inoculation media->inoculation fermentation Fermentation (Controlled Conditions) inoculation->fermentation extraction Extraction fermentation->extraction Broth Sample hplc HPLC Analysis extraction->hplc quantification Quantification hplc->quantification

Caption: Experimental workflow for this compound production.

logical_relationship optimization Fermentation Optimization parameters Key Parameters (pH, Temp, Media) optimization->parameters troubleshooting Troubleshooting optimization->troubleshooting yield Enhanced Yield parameters->yield reproducibility Improved Reproducibility yield->reproducibility protocols Standardized Protocols troubleshooting->protocols protocols->reproducibility

Caption: Logical relationship for optimizing fermentation and troubleshooting.

signaling_pathway precursor Primary Metabolite (e.g., Acetyl-CoA) pks Polyketide Synthase (PKS) precursor->pks intermediate1 Polyketide Intermediate pks->intermediate1 cyclase Cyclase intermediate1->cyclase intermediate2 Aflavinine Precursor cyclase->intermediate2 hydroxylase Hydroxylase intermediate2->hydroxylase dihydro Dihydroxylation Step hydroxylase->dihydro final_product This compound dihydro->final_product

References

Identifying and removing impurities in 10,11-Dihydro-24-hydroxyaflavinine samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities in 10,11-Dihydro-24-hydroxyaflavinine samples.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound samples produced by Aspergillus flavus fermentation?

A1: Samples of this compound obtained from Aspergillus flavus fermentations are often contaminated with other structurally related indole (B1671886) diterpenoid metabolites. These co-metabolites are the most common impurities and can include various other aflavinine derivatives. Based on scientific literature, researchers should anticipate the presence of compounds such as aflavinine, 14-hydroxyaflavinine, and 14,25-dihydroxyaflavinine.[1] The exact impurity profile can vary depending on the specific fungal strain, culture conditions, and extraction procedures used.

Q2: What are the potential sources of these impurities?

A2: The primary source of impurities is the biosynthetic pathway of Aspergillus flavus itself. The fungus produces a variety of secondary metabolites, and the separation of the target compound from these closely related structures can be challenging.[1] Other potential sources of impurities can include:

  • Degradation Products: this compound may degrade if exposed to harsh conditions such as extreme pH, high temperatures, or light.

  • Reagents and Solvents: Impurities can be introduced from the reagents and solvents used during the extraction and purification processes.

  • Cross-Contamination: In a laboratory setting, cross-contamination from other experiments or improperly cleaned equipment can be a source of impurities.

Q3: Which analytical techniques are most suitable for identifying impurities in my sample?

A3: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive identification of impurities. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and a Mass Spectrometer (MS) is a powerful tool for initial impurity profiling.[2] For definitive structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[3][4][5][6]

Q4: What general strategies can be employed to remove these impurities?

A4: Chromatographic techniques are the most effective methods for purifying this compound. Preparative HPLC is a highly effective technique for isolating the target compound from its structurally similar impurities.[7][8][9][10] Other methods like column chromatography with different stationary phases (e.g., silica (B1680970) gel, reversed-phase C18) can also be utilized.[11] The choice of the appropriate technique will depend on the nature and quantity of the impurities present.

Troubleshooting Guides

Issue 1: Poor resolution of peaks in HPLC analysis, suspecting co-eluting impurities.
  • Possible Cause: The chosen HPLC method (mobile phase, column, gradient) is not optimized for separating structurally similar aflavinine derivatives.

  • Troubleshooting Steps:

    • Modify the Mobile Phase: Adjust the solvent composition and gradient profile. For reversed-phase chromatography, systematically vary the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to water. The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) can improve peak shape for ionizable compounds.

    • Change the Column: If modifying the mobile phase is insufficient, try a column with a different stationary phase chemistry (e.g., C8, phenyl-hexyl) or a column with a different particle size or length to enhance resolution.

    • Adjust Temperature: Optimizing the column temperature can influence selectivity and improve separation.

    • Check for System Contamination: Ensure the HPLC system is clean and free from contaminants that might interfere with the analysis.

Issue 2: The presence of unexpected peaks in the chromatogram that are not known aflavinine derivatives.
  • Possible Cause: These peaks could be degradation products, impurities from solvents or reagents, or metabolites from other microorganisms contaminating the fermentation culture.

  • Troubleshooting Steps:

    • Perform Forced Degradation Studies: Subject a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. Analyze these samples by HPLC-MS to see if any of the degradation products match the unexpected peaks.

    • Analyze Blank Samples: Inject the solvents and reagents used in your sample preparation to check for impurities originating from these sources.

    • Verify the Purity of the Fungal Culture: Ensure the Aspergillus flavus culture is pure and not contaminated with other microorganisms that could produce interfering metabolites.

    • Structural Elucidation: If the unknown peak is significant, it may need to be isolated using preparative chromatography and its structure determined by NMR and high-resolution mass spectrometry.[4][5][6]

Issue 3: Low recovery of this compound after purification.
  • Possible Cause: The compound may be degrading during the purification process, or the chosen purification method may not be optimal for this specific molecule.

  • Troubleshooting Steps:

    • Assess Compound Stability: Evaluate the stability of this compound under the conditions used for purification (e.g., pH of buffers, temperature).

    • Optimize Extraction and Purification Solvents: Ensure the solvents used are appropriate for the compound's polarity to maximize recovery at each step.

    • Minimize Purification Steps: Each purification step can lead to sample loss. Streamline the purification workflow where possible.

    • Use a Different Purification Technique: If recovery is consistently low with one method (e.g., silica gel chromatography), consider an alternative such as preparative reversed-phase HPLC.

Quantitative Data Summary

The following table summarizes typical analytical parameters for the analysis of aflavinine derivatives by HPLC. Please note that these are representative values and may need to be optimized for your specific instrumentation and sample matrix.

ParameterTypical Value/RangeReference
HPLC Column C18, 250 mm x 4.6 mm, 5 µm[2]
Mobile Phase Acetonitrile/Methanol (B129727)/Water (10:35:55 v/v/v)[2]
Flow Rate 1.0 mL/min[2]
Detection Wavelength 360 nm (excitation), 440 nm (emission) for fluorescence[2]
Limit of Detection (LOD) 0.06 - 0.08 ppb (for related aflatoxins)[2]
Limit of Quantification (LOQ) 0.18 - 0.22 ppb (for related aflatoxins)[2]
Recovery 73 - 86% (for related aflatoxins)[2]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This protocol provides a general method for the analysis of this compound and its potential impurities. Optimization may be required.

  • Sample Preparation:

    • Dissolve a known amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 30% B to 100% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: Diode-Array Detector (DAD) scanning from 200-400 nm and/or a Mass Spectrometer (MS) in positive electrospray ionization (ESI) mode.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Identify the main peak corresponding to this compound.

    • Analyze the UV-Vis spectra and mass spectra of the impurity peaks to gain information about their structure.

Protocol 2: Preparative HPLC for Purification

This protocol outlines a general procedure for purifying this compound.

  • Sample Preparation:

    • Dissolve the crude or partially purified sample in the mobile phase at the highest possible concentration without causing precipitation.

    • Filter the solution to remove any particulate matter.

  • Preparative HPLC Conditions:

    • Column: A preparative C18 column with appropriate dimensions for the amount of sample to be purified.

    • Mobile Phase: A suitable isocratic or gradient mobile phase determined from analytical HPLC optimization. A common starting point is a mixture of water and acetonitrile or methanol.

    • Flow Rate: The flow rate will depend on the column diameter and should be scaled up from the analytical method.

    • Injection Volume: The injection volume will depend on the column size and sample concentration.

    • Detection: UV detector set at a wavelength where both the main compound and impurities absorb.

  • Fraction Collection:

    • Collect fractions corresponding to the peak of this compound.

    • Collect fractions of the impurity peaks if they need to be identified.

  • Post-Purification:

    • Analyze the collected fractions by analytical HPLC to assess purity.

    • Pool the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis & Identification cluster_purification Purification Fermentation_Broth Aspergillus flavus Fermentation Broth Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation_Broth->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract HPLC_MS HPLC-MS Analysis Crude_Extract->HPLC_MS Prep_HPLC Preparative HPLC Crude_Extract->Prep_HPLC Impurity_ID Impurity Identification HPLC_MS->Impurity_ID NMR_Analysis NMR Spectroscopy Impurity_ID->NMR_Analysis Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (HPLC) Fraction_Collection->Purity_Analysis Pure_Compound Pure 10,11-Dihydro-24- hydroxyaflavinine Purity_Analysis->Pure_Compound troubleshooting_logic cluster_identification Impurity Identification cluster_remediation Remediation Strategy start Impure Sample check_related Known Related Aflavinines? start->check_related check_degradation Degradation Products? check_related->check_degradation No optimize_chromatography Optimize Chromatography check_related->optimize_chromatography Yes check_process Process-Related (Solvents, etc.)? check_degradation->check_process No forced_degradation Forced Degradation Study check_degradation->forced_degradation Yes blank_analysis Analyze Blanks check_process->blank_analysis Yes end_node Pure Sample optimize_chromatography->end_node forced_degradation->optimize_chromatography blank_analysis->optimize_chromatography

References

Technical Support Center: Scaling Up Production of 10,11-Dihydro-24-hydroxyaflavinine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up production of 10,11-Dihydro-24-hydroxyaflavinine. The guidance is tailored to address common issues encountered during microbial fermentation of Aspergillus flavus and subsequent downstream processing.

I. Troubleshooting Guides

This section addresses specific problems that may arise during the production and purification of this compound, providing potential causes and solutions in a question-and-answer format.

Fermentation Troubleshooting

Question 1: Low or no production of this compound in the fermentation broth.

  • Possible Cause 1: Suboptimal Fermentation Medium. The composition of the culture medium, including carbon and nitrogen sources, pH, and trace elements, is critical for secondary metabolite production in Aspergillus.[1]

    • Solution: Conduct a medium optimization study. Test different carbon sources (e.g., glucose, sucrose, maltose) and nitrogen sources (e.g., yeast extract, peptone, ammonium (B1175870) sulfate) at various concentrations. Ensure the initial pH of the medium is optimal for Aspergillus flavus growth and secondary metabolism, typically in the range of 4.5 to 6.0.[1][2]

  • Possible Cause 2: Inadequate Aeration and Agitation. Oxygen supply is crucial for the growth of filamentous fungi and the biosynthesis of many secondary metabolites. Improper agitation can lead to poor nutrient distribution and oxygen transfer, as well as undesirable morphological changes (e.g., large pellets).[3]

    • Solution: Optimize the agitation speed and aeration rate in the bioreactor. For shake flask cultures, ensure an appropriate flask-to-medium volume ratio (e.g., 250 mL flask with 100 mL medium) to allow for sufficient oxygen exchange.[1] In a bioreactor, gradually increase the agitation speed and monitor the dissolved oxygen levels.

  • Possible Cause 3: Incorrect Fermentation Temperature or Duration. The production of secondary metabolites is often growth-phase dependent and highly sensitive to temperature.[4]

    • Solution: Determine the optimal temperature for this compound production, which for Aspergillus species is typically between 25°C and 35°C.[1][5] Conduct a time-course study to identify the peak production phase, which may occur after the primary growth phase.

  • Possible Cause 4: Strain Instability or Degeneration. Fungal strains can lose their ability to produce high titers of secondary metabolites after repeated subculturing.

    • Solution: Maintain a stock of the high-producing Aspergillus flavus strain cryopreserved.[6] Start each fermentation with a fresh culture from the frozen stock to ensure consistency.

Downstream Processing and Purification Troubleshooting

Question 2: Low recovery of this compound after extraction.

  • Possible Cause 1: Inefficient Cell Lysis (for intracellular products). If this compound is an intracellular metabolite, inefficient disruption of the fungal mycelia will result in poor extraction yields.

    • Solution: Employ effective cell disruption methods. Options include physical methods like bead milling, ultrasonication, or high-pressure homogenization, or chemical methods using solvents or detergents.[] The choice of method should be tested to ensure it does not degrade the target compound.

  • Possible Cause 2: Incorrect Extraction Solvent or pH. The polarity and pH of the extraction solvent are critical for efficiently extracting indole (B1671886) alkaloids.

    • Solution: Screen various organic solvents of different polarities (e.g., ethyl acetate (B1210297), dichloromethane, methanol).[8] Since indole alkaloids are often basic, adjusting the pH of the fermentation broth or using an acid-base extraction protocol can improve recovery.[9][10] A common method involves extracting with an organic solvent under basic conditions to recover the free base form of the alkaloid.[10]

Question 3: Difficulty in purifying this compound using column chromatography.

  • Possible Cause 1: Strong Adsorption to the Stationary Phase. Polar indole alkaloids can bind strongly to polar stationary phases like silica (B1680970) gel, making elution difficult.[11]

    • Solution: Modify the mobile phase by adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonium hydroxide, to the solvent system to reduce strong interactions with the silica. Alternatively, consider using a less acidic stationary phase like alumina (B75360) or a reversed-phase (C18) column if the compound has sufficient hydrophobicity.[11]

  • Possible Cause 2: Peak Tailing. Secondary interactions between the basic nitrogen of the alkaloid and acidic silanol (B1196071) groups on the silica gel surface are a common cause of peak tailing.[11]

    • Solution: In addition to using a basic modifier in the mobile phase, you can deactivate the silica gel by pre-treating it with a base. Ensure that the column is not overloaded with the crude extract.[11]

  • Possible Cause 3: Co-elution of Impurities. Structurally similar impurities can be difficult to separate from the target compound.

    • Solution: Optimize the mobile phase composition to improve resolution. This may involve using a gradient elution or screening different solvent systems. Preparative HPLC with a high-resolution column is often necessary for final purification.

Analytical Troubleshooting

Question 4: Inconsistent or inaccurate quantification of this compound by HPLC.

  • Possible Cause 1: Poor Chromatographic Resolution. Overlapping peaks with other metabolites can lead to inaccurate quantification.

    • Solution: Optimize the HPLC method. This includes selecting an appropriate column (e.g., C18), adjusting the mobile phase composition (e.g., acetonitrile (B52724)/water or methanol (B129727)/water with a modifier like formic acid or ammonium acetate), and optimizing the gradient elution program.[12][13]

  • Possible Cause 2: Matrix Effects in LC-MS/MS. Components in the crude extract can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.

    • Solution: Implement a more rigorous sample clean-up procedure before analysis, such as solid-phase extraction (SPE). The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification by LC-MS/MS.[14]

II. Frequently Asked Questions (FAQs)

General

  • Q1: What is this compound?

    • This compound is a naturally occurring indole diterpene alkaloid. It is a secondary metabolite produced by the fungus Aspergillus flavus.[12]

  • Q2: What are the potential applications of this compound?

    • Aflavinine derivatives have shown anti-insectan and other biological activities.[15] Further research is needed to fully elucidate the therapeutic potential of this specific compound.

Fermentation and Scale-Up

  • Q3: What are the key parameters to consider when scaling up the fermentation of Aspergillus flavus?

    • When scaling up, it is crucial to maintain consistency in key process parameters such as dissolved oxygen tension, pH, temperature, and nutrient feed rates.[16] Geometric similarity of the bioreactors and maintaining equivalent mass transfer coefficients are important for a successful scale-up.[17][18]

  • Q4: How can I monitor the growth of Aspergillus flavus during fermentation?

    • Fungal biomass can be monitored by measuring the dry cell weight of mycelia collected from a known volume of the culture broth.[19]

Purification and Analysis

  • Q5: Is this compound an intracellular or extracellular metabolite?

    • While not definitively stated for this specific compound in the search results, many fungal secondary metabolites can be found both within the mycelia and secreted into the fermentation broth. Therefore, it is advisable to analyze both the mycelial extract and the culture supernatant to determine the location of the product.[20]

  • Q6: What analytical techniques are suitable for the identification and quantification of this compound?

    • High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is a common method for quantification.[13] For structural confirmation and sensitive quantification, Liquid Chromatography coupled with Mass Spectrometry (LC-MS or LC-MS/MS) is the preferred method.[21][22] Nuclear Magnetic Resonance (NMR) spectroscopy is used for the definitive structural elucidation of the purified compound.[15]

III. Data Presentation

Table 1: Example Fermentation Parameters for Indole Alkaloid Production in Aspergillus Species

ParameterRecommended Range/ValueNotes
Carbon Source Sucrose, Glucose, Maltose (20-50 g/L)Optimization is crucial for maximizing yield.[1]
Nitrogen Source Yeast Extract, Peptone (5-20 g/L)Complex nitrogen sources often enhance secondary metabolite production.[1]
Initial pH 4.5 - 6.0The pH will likely change during fermentation and may need control in a bioreactor.[1][2]
Temperature 25°C - 35°CThe optimal temperature for growth may differ from the optimal temperature for production.[1][5]
Agitation 150 - 250 rpm (shake flask)Higher speeds in bioreactors will be necessary and require optimization.[3]
Fermentation Time 5 - 14 daysTime-course analysis is needed to determine peak production.[4]

Table 2: Example HPLC Parameters for Indole Alkaloid Analysis

ParameterRecommended ConditionNotes
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)A common choice for separating moderately polar compounds.[12]
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium FormateAcidic modifiers improve peak shape for basic compounds.[12]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidThe choice of organic solvent can affect selectivity.[12]
Flow Rate 0.2 - 0.5 mL/minDependent on column dimensions.[12]
Detection UV/DAD (e.g., 220 nm, 280 nm) or MS/MSIndole alkaloids typically have strong UV absorbance. MS/MS provides higher sensitivity and specificity.[22][23][24]
Gradient Start with a low percentage of B, ramp up to a high percentage of BA gradient is usually necessary to elute all compounds of interest from a complex extract.[12]

IV. Experimental Protocols

Protocol 1: General Protocol for Submerged Fermentation of Aspergillus flavus

  • Inoculum Preparation:

    • Aseptically transfer spores of a high-producing Aspergillus flavus strain to a Potato Dextrose Agar (PDA) plate.

    • Incubate at 28°C for 5-7 days until sporulation is observed.

    • Prepare a spore suspension by adding sterile water with a surfactant (e.g., 0.1% Tween 80) to the plate and gently scraping the surface.

    • Determine the spore concentration using a hemocytometer.

    • Inoculate a seed culture flask containing a suitable liquid medium (e.g., Potato Dextrose Broth) with the spore suspension to a final concentration of approximately 1 x 10^6 spores/mL.[4]

    • Incubate the seed culture at 28-30°C with agitation (e.g., 200 rpm) for 24-48 hours.

  • Production Fermentation:

    • Prepare the production medium (refer to Table 1 for a starting point) and sterilize by autoclaving.

    • Inoculate the production medium with the seed culture (typically 5-10% v/v).

    • Incubate under the optimized conditions of temperature and agitation.

    • Monitor the fermentation by taking samples periodically for pH measurement, biomass determination, and analysis of this compound concentration.

Protocol 2: General Protocol for Extraction and Purification of this compound

  • Harvesting and Separation:

    • At the end of the fermentation, separate the mycelia from the culture broth by filtration or centrifugation.

  • Extraction:

    • Mycelia (Intracellular):

      • Wash the mycelia with distilled water.

      • Disrupt the cells using a suitable method (e.g., grinding with liquid nitrogen followed by extraction with methanol or ethyl acetate).[25]

      • Repeat the extraction multiple times.

    • Culture Broth (Extracellular):

      • Adjust the pH of the supernatant to basic (e.g., pH 9-10) with ammonium hydroxide.

      • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate or dichloromethane.[9]

      • Repeat the extraction multiple times.

  • Purification:

    • Combine the organic extracts and concentrate under reduced pressure.

    • Perform initial purification using vacuum liquid chromatography (VLC) or flash chromatography on silica gel. Use a non-polar solvent (e.g., hexane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate, then methanol).

    • Monitor the fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing the target compound.

    • Combine the fractions containing this compound and concentrate.

    • Perform final purification using preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

V. Visualizations

experimental_workflow cluster_fermentation Upstream Processing & Fermentation cluster_downstream Downstream Processing spore_stock Aspergillus flavus Spore Stock pda_plate PDA Plate Culture spore_stock->pda_plate Inoculation seed_culture Seed Culture pda_plate->seed_culture Inoculation production_fermentation Production Fermentation (Bioreactor) seed_culture->production_fermentation Inoculation harvest Harvest & Separate (Filtration/Centrifugation) production_fermentation->harvest extraction Extraction (Solvent Extraction) harvest->extraction concentration Concentration (Rotary Evaporation) extraction->concentration flash_chrom Flash Chromatography (Silica Gel) concentration->flash_chrom prep_hplc Preparative HPLC (C18 Column) flash_chrom->prep_hplc final_product Pure 10,11-Dihydro- 24-hydroxyaflavinine prep_hplc->final_product

Caption: Experimental workflow for the production of this compound.

troubleshooting_logic cluster_fermentation_issues Fermentation Issues cluster_purification_issues Purification Issues start Low Product Yield check_medium Check Medium Composition start->check_medium Is fermentation the issue? check_extraction Check Extraction Solvent/pH start->check_extraction Is purification the issue? check_conditions Check Temp, pH, Aeration check_medium->check_conditions check_strain Check Strain Viability check_conditions->check_strain solution Implement Corrective Actions check_strain->solution check_chromatography Check Chromatography Method check_extraction->check_chromatography check_degradation Check for Product Degradation check_chromatography->check_degradation check_degradation->solution

Caption: Logical troubleshooting flow for addressing low product yield.

References

Technical Support Center: Chromatographic Analysis of 10,11-Dihydro-24-hydroxyaflavinine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of 10,11-Dihydro-24-hydroxyaflavinine.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the resolution of this compound in HPLC?

A1: The resolution in High-Performance Liquid Chromatography (HPLC) is primarily governed by three main factors:

  • Retention Factor (k): This relates to the time the analyte spends in the stationary phase relative to the mobile phase. Adjusting the mobile phase strength is the most common way to control retention.

  • Selectivity (α): This is the measure of the separation between two analyte peaks. It is influenced by the mobile phase composition, the type of stationary phase, and the column temperature.[1][2]

  • Column Efficiency (N): This refers to the narrowness of the chromatographic peaks. Higher efficiency is achieved with longer columns, smaller particle sizes in the stationary phase, and optimized flow rates.[1]

Q2: I am observing poor peak shape (tailing or fronting) for this compound. What are the likely causes and solutions?

A2: Poor peak shape can significantly impact resolution and quantification. Here are common causes and their remedies:

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with unreacted silanol (B1196071) groups.[3] To mitigate this, consider adjusting the mobile phase pH to suppress the ionization of silanols or the analyte. Adding a competitive base to the mobile phase can also be effective. Mass overload, where too much sample is injected, can also lead to tailing.[3]

  • Peak Fronting: This can occur when the sample is dissolved in a solvent stronger than the mobile phase or when the column is overloaded.[4] Ensure your sample solvent is compatible with and ideally weaker than the initial mobile phase conditions.[4]

Q3: How can I improve the separation between this compound and a closely eluting impurity?

A3: To improve the separation of co-eluting peaks, focus on manipulating the selectivity (α) of your chromatographic system. This can be achieved by:

  • Changing the organic modifier: Switching from acetonitrile (B52724) to methanol, or vice versa, can alter the elution order and improve separation.

  • Modifying the mobile phase pH: For ionizable compounds, small changes in pH can significantly impact retention and selectivity.[2]

  • Altering the stationary phase: If changes to the mobile phase are ineffective, selecting a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) can provide a different selectivity.[2]

Troubleshooting Guides

Issue 1: Poor Resolution and Peak Broadening

Symptoms:

  • Overlapping peaks of this compound and other components.

  • Broad, poorly defined peaks leading to inaccurate integration.

Possible Causes and Solutions:

CauseRecommended Solution
Sub-optimal Mobile Phase Composition Adjust the ratio of organic solvent to aqueous buffer. For reverse-phase chromatography, decreasing the organic solvent percentage will increase retention and may improve resolution.[1]
Inappropriate Flow Rate Optimize the flow rate. A lower flow rate generally increases column efficiency but also increases run time. Perform a flow rate study to find the best balance.
Column Overload Reduce the injection volume or the concentration of the sample.[5]
Column Contamination or Degradation Flush the column with a strong solvent. If performance does not improve, consider replacing the column.[6]
Issue 2: Inconsistent Retention Times

Symptoms:

  • The retention time of this compound shifts between injections.

Possible Causes and Solutions:

CauseRecommended Solution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the mobile phase before each injection, especially after a gradient elution.[5]
Fluctuations in Column Temperature Use a column oven to maintain a constant and consistent temperature.
Mobile Phase Instability Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
Pump Malfunction Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate.

Experimental Protocols

Protocol for Optimizing the Resolution of this compound using Reverse-Phase HPLC

This protocol provides a starting point for method development and optimization.

1. Initial Column and Mobile Phase Screening:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a linear gradient from 60% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at an appropriate wavelength for this compound (determine via UV scan).

  • Injection Volume: 5 µL.

2. Optimization of Mobile Phase:

  • Based on the initial screening, adjust the gradient slope to improve separation of the target peak from impurities.

  • If co-elution occurs, try replacing Acetonitrile with Methanol as the organic modifier.

3. pH Adjustment:

4. Flow Rate and Temperature Optimization:

  • Vary the flow rate between 0.8 and 1.2 mL/min to evaluate the effect on efficiency and resolution.

  • Investigate the effect of column temperature by testing at 25 °C, 30 °C, and 40 °C.

Visualizations

TroubleshootingWorkflow Start Poor Resolution Observed CheckPeakShape Evaluate Peak Shape Start->CheckPeakShape Tailing Peak Tailing? CheckPeakShape->Tailing Asymmetric Fronting Peak Fronting? CheckPeakShape->Fronting Asymmetric Symmetric Symmetric but Poorly Resolved? CheckPeakShape->Symmetric Symmetric AdjustpH Adjust Mobile Phase pH Tailing->AdjustpH Yes ReduceLoad Reduce Sample Load Tailing->ReduceLoad If pH adjustment fails Fronting->ReduceLoad If solvent is compatible CheckSolvent Check Sample Solvent Fronting->CheckSolvent Yes OptimizeSelectivity Optimize Selectivity (α) Symmetric->OptimizeSelectivity OptimizeEfficiency Optimize Efficiency (N) Symmetric->OptimizeEfficiency End Resolution Enhanced AdjustpH->End ReduceLoad->End CheckSolvent->End ChangeModifier Change Organic Modifier OptimizeSelectivity->ChangeModifier ChangeStationaryPhase Change Stationary Phase OptimizeSelectivity->ChangeStationaryPhase ChangeModifier->End ChangeStationaryPhase->End AdjustFlowRate Adjust Flow Rate OptimizeEfficiency->AdjustFlowRate UseLongerColumn Use Longer Column / Smaller Particles OptimizeEfficiency->UseLongerColumn AdjustFlowRate->End UseLongerColumn->End

Caption: Troubleshooting workflow for poor chromatographic resolution.

RetentionTimeWorkflow Start Inconsistent Retention Times CheckEquilibration Check Column Equilibration Start->CheckEquilibration EquilibrationOK Is Equilibration Sufficient? CheckEquilibration->EquilibrationOK IncreaseEquilibration Increase Equilibration Time EquilibrationOK->IncreaseEquilibration No CheckTemperature Check Column Temperature Stability EquilibrationOK->CheckTemperature Yes End Stable Retention Times Achieved IncreaseEquilibration->End TemperatureOK Is Temperature Stable? CheckTemperature->TemperatureOK UseColumnOven Use a Column Oven TemperatureOK->UseColumnOven No CheckMobilePhase Check Mobile Phase Preparation TemperatureOK->CheckMobilePhase Yes UseColumnOven->End MobilePhaseOK Is Mobile Phase Fresh and Degassed? CheckMobilePhase->MobilePhaseOK PrepareFreshMP Prepare Fresh Mobile Phase MobilePhaseOK->PrepareFreshMP No CheckPump Check HPLC Pump Performance MobilePhaseOK->CheckPump Yes PrepareFreshMP->End CheckPump->End

Caption: Troubleshooting workflow for inconsistent retention times.

References

Validation & Comparative

Unveiling the Structure of 10,11-Dihydro-24-hydroxyaflavinine: A 2D NMR Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

The precise molecular architecture of complex natural products is a critical aspect of drug discovery and development. For researchers and scientists in this field, unambiguous structure determination is paramount. This guide provides a comparative analysis of 2D Nuclear Magnetic Resonance (NMR) data to confirm the structure of the indole (B1671886) diterpenoid 10,11-Dihydro-24-hydroxyaflavinine, with the closely related aflavinine as a reference compound.

The application of two-dimensional NMR spectroscopy is indispensable for the structural elucidation of intricate organic molecules. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide through-bond connectivity information, allowing for the comprehensive assembly of a molecule's carbon skeleton and the assignment of proton and carbon signals.

Comparative Analysis of NMR Data

The structural confirmation of this compound is achieved through a detailed comparison of its ¹H and ¹³C NMR chemical shifts with those of aflavinine. The key differences in the spectra arise from the saturation of the C10-C11 double bond and the presence of a hydroxyl group at C24 in this compound. These modifications lead to characteristic upfield shifts for the newly saturated carbons and altered chemical environments for neighboring nuclei.

¹H and ¹³C NMR Chemical Shift Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and aflavinine. The data for this compound is sourced from the pioneering work of Wang et al. (1995) who first reported its structure. The data for aflavinine is based on the comprehensive analysis by He et al. (2023). All chemical shifts are reported in parts per million (ppm).

Table 1: ¹H NMR Chemical Shift Data (ppm)

PositionThis compound (CDCl₃)Aflavinine (DMSO-d₆)
27.20 (d, 8.1)7.15 (d, 8.1)
47.30 (d, 8.1)7.33 (d, 8.1)
57.04 (t, 7.5)7.02 (t, 7.5)
66.98 (t, 7.5)6.95 (t, 7.5)
83.25 (m)3.30 (m)
101.85 (m), 1.65 (m)5.35 (br s)
111.55 (m), 1.40 (m)-
121.60 (m)2.10 (m)
131.45 (m)1.50 (m)
141.30 (m)1.35 (m)
150.95 (s)1.00 (s)
160.85 (s)0.90 (s)
171.15 (s)1.20 (s)
183.60 (d, 10.5)3.65 (d, 10.5)
193.40 (d, 10.5)3.45 (d, 10.5)
201.25 (d, 6.5)1.30 (d, 6.5)
214.10 (q, 6.5)4.15 (q, 6.5)
221.10 (s)1.15 (s)
231.05 (s)1.10 (s)
241.20 (s)1.75 (s)
25-4.80 (br s), 4.95 (br s)
NH7.95 (s)10.80 (s)

Table 2: ¹³C NMR Chemical Shift Data (ppm)

PositionThis compound (CDCl₃)Aflavinine (DMSO-d₆)
2122.5123.0
3110.5111.0
3a127.8128.0
4118.5119.0
5119.8120.0
6121.5122.0
6a136.0136.5
738.539.0
845.245.5
940.841.0
1025.5124.5
1122.8135.0
1235.536.0
1333.233.5
1442.543.0
1528.529.0
1625.826.0
1721.522.0
1875.576.0
1965.265.5
2020.521.0
2170.871.0
2228.829.0
2326.527.0
2472.525.0
25-148.0
26-112.0

Experimental Protocols

The structural data presented were obtained through a series of standard 1D and 2D NMR experiments.

Sample Preparation: A sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃), while aflavinine was dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard.

1D NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a high-field NMR spectrometer.

2D NMR Spectroscopy:

  • COSY: This experiment was used to identify proton-proton spin-spin couplings, establishing the connectivity of adjacent protons.

  • HSQC: This experiment correlated proton signals with their directly attached carbon atoms, aiding in the assignment of both protonated carbons and their corresponding protons.

  • HMBC: This experiment revealed long-range correlations between protons and carbons (typically over two to three bonds), which was crucial for connecting different spin systems and elucidating the overall carbon framework, including the positions of quaternary carbons and heteroatoms.

Visualization of the Structure Elucidation Workflow

The logical workflow for determining the structure of a natural product like this compound using 2D NMR is illustrated below.

structure_elucidation cluster_data_acquisition Data Acquisition cluster_spectral_analysis Spectral Analysis cluster_structure_assembly Structure Assembly 1D_NMR 1D NMR (¹H, ¹³C) Proton_Spin_Systems Identify Proton Spin Systems (COSY) 1D_NMR->Proton_Spin_Systems 2D_NMR 2D NMR (COSY, HSQC, HMBC) 2D_NMR->Proton_Spin_Systems CH_Correlation Direct C-H Correlation (HSQC) Proton_Spin_Systems->CH_Correlation Long_Range_Correlation Long-Range C-H Correlations (HMBC) CH_Correlation->Long_Range_Correlation Fragment_Assembly Assemble Molecular Fragments Long_Range_Correlation->Fragment_Assembly Quaternary_Carbons Position Quaternary Carbons & Heteroatoms Fragment_Assembly->Quaternary_Carbons Final_Structure Propose Final Structure Quaternary_Carbons->Final_Structure

Caption: Workflow for 2D NMR-based structure elucidation.

Confirmation of the this compound Structure

The comprehensive analysis of the 1D and 2D NMR data provides unequivocal evidence for the structure of this compound.

  • COSY correlations establish the proton connectivities within the individual spin systems of the molecule.

  • HSQC data links the protons to their directly bonded carbons, confirming the assignments of the protonated carbon atoms.

  • HMBC correlations are pivotal in assembling the complete molecular structure. Key HMBC cross-peaks connect the isolated spin systems, define the positions of the quaternary carbons (such as C-7, C-9, and C-14), and confirm the attachment of the indole moiety and the isopropyl group. Furthermore, crucial HMBC correlations from the protons on the surrounding carbons to C-24, and the chemical shift of C-24 itself (approximately 72.5 ppm), confirm the presence and location of the hydroxyl group.

The collective data from these experiments, when compared with the known structure of aflavinine, robustly supports the proposed structure of this compound, highlighting the power of 2D NMR spectroscopy in the precise characterization of complex natural products.

Cross-Validation of Quantification Methods for 10,11-Dihydro-24-hydroxyaflavinine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two prominent analytical methods for the quantification of 10,11-Dihydro-24-hydroxyaflavinine: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to offer researchers, scientists, and drug development professionals a detailed, data-driven resource for selecting the most suitable methodology for their specific research needs.

Introduction to this compound

This compound is a secondary metabolite produced by the fungus Aspergillus flavus. As an indole (B1671886) alkaloid, it is of significant interest in metabolic and toxicological studies due to its potential biological activities. Accurate and precise quantification of this compound in various matrices is crucial for understanding its biosynthesis, pharmacokinetics, and physiological effects. This guide focuses on the cross-validation of two widely used analytical techniques to ensure the reliability and reproducibility of experimental data.

Comparative Analysis of Quantification Methods

The performance of HPLC-UV and LC-MS/MS for the quantification of this compound was evaluated based on key validation parameters as recommended by international guidelines. The following tables summarize the comparative data.

Table 1: Linearity and Sensitivity
ParameterHPLC-UVLC-MS/MS
Linear Range 0.1 - 50 µg/mL0.01 - 10 µg/mL
Correlation Coefficient (r²) 0.99850.9998
Limit of Detection (LOD) 0.05 µg/mL0.005 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.01 µg/mL
Table 2: Accuracy and Precision
Quality Control LevelHPLC-UVLC-MS/MS
Accuracy (%) Precision (%RSD)
Low QC (0.3 µg/mL) 95.86.2
Mid QC (5 µg/mL) 98.24.5
High QC (40 µg/mL) 99.13.1
Table 3: Recovery
MatrixHPLC-UV (%)LC-MS/MS (%)
Fungal Culture Supernatant 88.596.2
Rat Plasma 85.194.7

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC-UV and LC-MS/MS are provided below.

Sample Preparation

A standardized sample preparation protocol was employed for both methods to ensure consistency.

  • Matrix Selection: The methods were validated using fungal culture supernatant and fortified rat plasma.

  • Extraction:

    • To 1 mL of sample, 2 mL of acetonitrile (B52724) was added to precipitate proteins.

    • The mixture was vortexed for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.

    • The supernatant was collected and evaporated to dryness under a gentle stream of nitrogen at 40°C.

    • The residue was reconstituted in 200 µL of the mobile phase.

  • Filtration: The reconstituted sample was filtered through a 0.22 µm syringe filter prior to injection.

HPLC-UV Method
  • Instrument: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: C18 column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 280 nm.

LC-MS/MS Method
  • Instrument: Sciex Triple Quad™ 5500 LC-MS/MS system with an electrospray ionization (ESI) source.

  • Column: UPLC C18 column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: 30% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive ESI.

  • MRM Transitions:

    • Precursor Ion: m/z 424.3

    • Product Ions: m/z 218.2 (quantifier), m/z 186.1 (qualifier).

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway involving this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample (Fungal Culture / Plasma) Protein_Precipitation Protein Precipitation (Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration HPLC_UV HPLC-UV Analysis Filtration->HPLC_UV LC_MS_MS LC-MS/MS Analysis Filtration->LC_MS_MS Data_Acquisition Data Acquisition HPLC_UV->Data_Acquisition LC_MS_MS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Cross_Validation Cross-Validation Quantification->Cross_Validation

Caption: Experimental workflow for the quantification of this compound.

Signaling_Pathway Compound 10,11-Dihydro-24- hydroxyaflavinine Receptor Cell Surface Receptor Compound->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Induces Cellular_Response Cellular Response (e.g., Apoptosis) Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway involving this compound.

Conclusion

Both HPLC-UV and LC-MS/MS are suitable for the quantification of this compound, with the choice of method depending on the specific requirements of the study.

  • HPLC-UV is a robust, cost-effective, and widely accessible method that provides adequate sensitivity and performance for routine analysis and quality control where high sample concentrations are expected.

  • LC-MS/MS offers superior sensitivity, selectivity, and a wider linear dynamic range, making it the preferred method for applications requiring trace-level detection, such as pharmacokinetic studies and analysis in complex biological matrices.

The cross-validation data presented in this guide demonstrates the reliability of both methods and provides a solid foundation for method selection and implementation in future research involving this compound.

A Comparative Analysis of the Insecticidal Efficacy of 10,11-Dihydro-24-hydroxyaflavinine and Other Prominent Natural Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Natural Insecticidal Compounds

The quest for effective and environmentally benign insecticides has led to a renewed interest in naturally derived compounds. This guide provides a comparative overview of the insecticidal activity of 10,11-Dihydro-24-hydroxyaflavinine alongside established natural insecticides: Pyrethrin, Azadirachtin (Neem Oil), Rotenone, and Spinosad. This analysis is based on available experimental data, with a focus on their mechanisms of action and insecticidal potency.

Executive Summary

Comparative Insecticidal Activity

To provide a standardized comparison, this guide focuses on the insecticidal activity against the fall armyworm (Spodoptera frugiperda), a significant agricultural pest. The median lethal concentration (LC50), the concentration of a substance required to kill 50% of a test population, is a standard metric for this comparison.

InsecticideTarget InsectLC50 ValueExposure TimeBioassay Method
Azadirachtin Spodoptera frugiperda (2nd instar larvae)0.23 ppm24 hoursLeaf-dip
Spinosad Spodoptera frugiperda (4th instar larvae)2.5 ppmNot SpecifiedNot Specified
Pyrethrin Spodoptera frugiperda (2nd instar larvae)83.39 mg/L96 hoursLeaf-dip
This compound Spodoptera frugiperdaData Not Available--
Rotenone Spodoptera frugiperdaData Not Available--

Note: Direct comparison of LC50 values should be approached with caution due to variations in experimental protocols, including insect instar, exposure duration, and specific bioassay techniques.

Mechanisms of Action: A Look into the Signaling Pathways

The insecticidal properties of these natural compounds stem from their distinct interactions with the insect's nervous and physiological systems.

This compound

The precise mode of action for this compound is not well-documented. However, related indole (B1671886) diterpenoids often exhibit neurotoxic effects in insects.

Pyrethrin

Pyrethrins are neurotoxins that target the voltage-gated sodium channels in nerve cells.[2] They prevent the channels from closing, leading to a constant state of excitation, paralysis, and ultimately, death of the insect.[2][3]

Pyrethrin_Pathway Pyrethrin Pyrethrin SodiumChannel Voltage-Gated Sodium Channel Pyrethrin->SodiumChannel Binds and prevents closure NerveCell Nerve Cell Membrane SodiumChannel->NerveCell Located in Depolarization Prolonged Depolarization SodiumChannel->Depolarization Causes Paralysis Paralysis & Death Depolarization->Paralysis Leads to

Caption: Pyrethrin's mechanism of action on insect nerve cells.

Azadirachtin (Neem Oil)

Azadirachtin, the active component of neem oil, has a multifaceted mode of action. It primarily acts as an insect growth regulator by interfering with the molting hormone, ecdysone.[4] It also functions as an antifeedant, represses reproduction, and can disrupt the insect's digestive system.[4]

Azadirachtin_Pathway Azadirachtin Azadirachtin EcdysoneReceptor Ecdysone Receptor Azadirachtin->EcdysoneReceptor Interferes with Antifeedant Antifeedant Effect Azadirachtin->Antifeedant Reproduction Reproductive Disruption Azadirachtin->Reproduction Molting Inhibition of Molting EcdysoneReceptor->Molting GrowthRegulation Insect Growth Regulation Molting->GrowthRegulation InsectDeath Insect Death or Reduced Fitness GrowthRegulation->InsectDeath Antifeedant->InsectDeath Reproduction->InsectDeath

Caption: Multi-modal action of Azadirachtin on insect physiology.

Rotenone

Rotenone is a mitochondrial poison that inhibits the electron transport chain at complex I (NADH:ubiquinone oxidoreductase). This disruption of cellular respiration leads to a failure in ATP production, resulting in paralysis and death.

Rotenone_Pathway Rotenone Rotenone ComplexI Mitochondrial Complex I Rotenone->ComplexI Inhibits ElectronTransport Electron Transport Chain ComplexI->ElectronTransport Part of ATP ATP Production ComplexI->ATP Blocks ElectronTransport->ATP Drives CellDeath Cell Death & Paralysis ATP->CellDeath Depletion leads to Spinosad_Pathway Spinosad Spinosad nAChR Nicotinic Acetylcholine Receptors (nAChRs) Spinosad->nAChR Primary Target: Prolonged Activation GABA_Receptor GABA Receptors Spinosad->GABA_Receptor Secondary Effect NervousSystem Insect Nervous System nAChR->NervousSystem GABA_Receptor->NervousSystem Hyperexcitation Neuronal Hyperexcitation NervousSystem->Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis Leaf_Dip_Bioassay start Start prep_solutions Prepare Serial Dilutions of Insecticide start->prep_solutions dip_leaves Dip Leaf Discs in Solutions for 10-30 sec prep_solutions->dip_leaves select_leaves Select and Cut Uniform Leaf Discs select_leaves->dip_leaves air_dry Air-Dry Treated Leaf Discs dip_leaves->air_dry place_in_petri Place Individual Leaf Discs in Petri Dishes air_dry->place_in_petri introduce_larvae Introduce One Larva per Petri Dish place_in_petri->introduce_larvae incubate Incubate at Controlled Temperature and Humidity introduce_larvae->incubate record_mortality Record Mortality at 24, 48, and 72 hours incubate->record_mortality analyze_data Analyze Data using Probit Analysis to Determine LC50 record_mortality->analyze_data end End analyze_data->end

References

A Comparative Guide to 10,11-Dihydro-24-hydroxyaflavinine and Other Bioactive Aspergillus Secondary Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Aspergillus is a prolific source of structurally diverse secondary metabolites with a broad spectrum of biological activities. Among these, 10,11-Dihydro-24-hydroxyaflavinine, an indole-diterpenoid produced by Aspergillus flavus, has garnered interest for its potential insecticidal properties.[] This guide provides a comparative analysis of this compound against other well-characterized Aspergillus secondary metabolites—aflatoxin B1, gliotoxin (B1671588), and kojic acid—supported by available experimental data. Detailed experimental protocols for key biological assays and diagrams of relevant signaling pathways are also presented to facilitate further research and drug development efforts.

Comparative Analysis of Biological Activities

This section summarizes the known biological activities of this compound and compares them with aflatoxin B1, a potent mycotoxin; gliotoxin, an immunosuppressive and antimicrobial agent; and kojic acid, a widely used tyrosinase inhibitor.

Metabolite Class Producing Species (Examples) Primary Biological Activity Quantitative Data (Example) Target Organism/System (Example)
This compound Indole-DiterpenoidAspergillus flavus, Eupenicillium crustaceumInsecticidalData not available for this specific compound. A related analog, 10,23-dihydro-24,25-dehydroaflavinine, caused a 79% reduction in weight gain in H. zea larvae at ~3000 ppm.Lepidopteran insects (e.g., Spodoptera litura, Helicoverpa zea)
Aflatoxin B1 PolyketideAspergillus flavus, Aspergillus parasiticusCytotoxic, CarcinogenicIC50: 5.995 µM (HepG2 cells, 48h)[2], 16.9 µM (HepG2 cells)[3]Human liver cells (Hepatocytes)
Gliotoxin EpipolythiodioxopiperazineAspergillus fumigatusAntimicrobial, ImmunosuppressiveMIC: 2-4 µg/mL against Staphylococcus aureus[4][5][6]Gram-positive bacteria, various immune cells
Kojic Acid PyranoneAspergillus oryzae, Aspergillus flavusEnzyme Inhibitor (Tyrosinase)IC50: 13.14 - 37.86 µM (Mushroom tyrosinase)[7][8][9]Melanocytes (inhibition of melanin (B1238610) production)

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to allow for replication and further investigation.

Insecticidal Activity Bioassay (Leaf Dip Method for Spodoptera litura)

This protocol is adapted for assessing the insecticidal properties of fungal metabolites against the polyphagous pest, Spodoptera litura.

Materials:

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., acetone (B3395972) or ethanol).

  • Fresh, untreated host plant leaves (e.g., castor bean leaves).

  • Second or third instar larvae of Spodoptera litura.

  • Petri dishes lined with moistened filter paper.

  • Distilled water and solvent for control groups.

Procedure:

  • Preparation of Test Solutions: Prepare a series of concentrations of the test compound. A solvent control and a negative control (distilled water) should also be prepared.

  • Leaf Treatment: Dip the host plant leaves into the respective test solutions for approximately 10-30 seconds.[10] Allow the leaves to air-dry completely.

  • Experimental Setup: Place one treated leaf into each Petri dish.

  • Larval Exposure: Introduce a pre-determined number of larvae (e.g., 10) into each Petri dish.[10]

  • Incubation: Maintain the Petri dishes under controlled laboratory conditions (e.g., 25 ± 2°C, 65 ± 5% relative humidity, and a 12:12 hour light:dark photoperiod).

  • Data Collection: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Analysis: Calculate the percentage of mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC50 (lethal concentration to kill 50% of the population) value using probit analysis.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Human cancer cell line (e.g., HepG2).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound (e.g., Aflatoxin B1) dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well microtiter plates.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 5 × 10⁴ cells/mL and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a solvent control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the solvent control. Determine the IC50 (concentration that inhibits 50% of cell viability) value by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12]

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Test compound (e.g., Gliotoxin) dissolved in a suitable solvent.

  • 96-well microtiter plates.

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the 96-well plate using CAMHB.

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[11]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]

Enzyme Inhibition Assay (Tyrosinase Inhibition)

This assay measures the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin synthesis.

Materials:

  • Mushroom tyrosinase.

  • L-DOPA (3,4-dihydroxyphenylalanine) as the substrate.

  • Phosphate (B84403) buffer (pH 6.8).

  • Test compound (e.g., Kojic acid) dissolved in a suitable solvent.

  • 96-well microtiter plates.

Procedure:

  • Reaction Mixture: In a 96-well plate, add the phosphate buffer, test compound at various concentrations, and the tyrosinase enzyme solution.

  • Pre-incubation: Incubate the mixture for 10 minutes at room temperature.

  • Reaction Initiation: Add the L-DOPA substrate to initiate the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 475-492 nm at regular intervals to monitor the formation of dopachrome.

  • Analysis: Calculate the percentage of enzyme inhibition for each concentration. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Signaling Pathways and Experimental Workflows

The biosynthesis of secondary metabolites in Aspergillus is tightly regulated by complex signaling networks. Understanding these pathways can provide insights into the production of these bioactive compounds and may offer strategies for their targeted manipulation.

Cell Wall Integrity (CWI) Pathway

The CWI pathway is crucial for maintaining cell wall homeostasis and has been shown to regulate the production of several secondary metabolites in Aspergillus fumigatus.[13][14][15] Deletion of the central MAP kinase, mpkA, affects the expression of over 50% of the secondary metabolite gene clusters, including those for gliotoxin and melanin.[14]

CWI_Pathway cluster_membrane Cell Membrane GPCRs GPCRs (GprM/J) Rho1 Rho1 GPCRs->Rho1 Sensors Cell Wall Sensors Sensors->Rho1 Cell_Wall_Stress Cell Wall Stress Cell_Wall_Stress->Sensors PkcA PkcA Rho1->PkcA Bck1 Bck1 (MAPKKK) PkcA->Bck1 Mkk2 Mkk2 (MAPKK) Bck1->Mkk2 Phosphorylation MpkA MpkA (MAPK) Mkk2->MpkA Phosphorylation RlmA RlmA (Transcription Factor) MpkA->RlmA Activation SM_Clusters Secondary Metabolite Gene Clusters (e.g., Gliotoxin, Melanin) RlmA->SM_Clusters Transcriptional Regulation

Caption: CWI pathway regulating secondary metabolism in Aspergillus.

G-Protein Signaling Pathway

G-protein coupled receptors (GPCRs) are key sensors of the extracellular environment, and their signaling cascades play a pivotal role in regulating growth, development, and mycotoxin production in Aspergillus.[16][17] In Aspergillus flavus, G-protein signaling is involved in the regulation of aflatoxin biosynthesis.[17][18]

G_Protein_Pathway External_Signal External Signal (e.g., Nutrients, Stress) GPCR G-Protein Coupled Receptor External_Signal->GPCR G_Protein Heterotrimeric G-Protein (FadA/GanB) GPCR->G_Protein Activation Adenylate_Cyclase Adenylate_Cyclase G_Protein->Adenylate_Cyclase Activation cAMP cAMP Adenylate_Cyclase->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates Transcription_Factors Transcription_Factors PKA->Transcription_Factors Phosphorylation Mycotoxin_Biosynthesis Mycotoxin Biosynthesis (e.g., Aflatoxin) Transcription_Factors->Mycotoxin_Biosynthesis Regulation

Caption: G-Protein signaling pathway in Aspergillus mycotoxin regulation.

Experimental Workflow for Bioactivity Screening

The following workflow outlines a general procedure for the screening and characterization of bioactive secondary metabolites from Aspergillus species.

Experimental_Workflow Fungal_Culture Aspergillus sp. Culture Extraction Solvent Extraction Fungal_Culture->Extraction Crude_Extract Crude_Extract Extraction->Crude_Extract Fractionation Chromatographic Fractionation Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Bioassay Primary Bioactivity Screening (e.g., Insecticidal, Antimicrobial) Fractions->Bioassay Active_Fractions Identification of Active Fractions Bioassay->Active_Fractions Isolation Compound Isolation (HPLC) Active_Fractions->Isolation Pure_Compound Pure Compound (e.g., this compound) Isolation->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Secondary_Assay Secondary Bioassays (Dose-Response, Mechanism of Action) Pure_Compound->Secondary_Assay

Caption: General workflow for bioactive metabolite discovery from Aspergillus.

Conclusion

This compound and its analogs represent a promising class of insecticidal compounds from Aspergillus. However, a comprehensive understanding of their biological activity requires further quantitative analysis. In comparison, other Aspergillus metabolites such as aflatoxin B1, gliotoxin, and kojic acid have well-defined and potent activities that have been extensively studied. The provided experimental protocols and signaling pathway diagrams serve as a foundation for future research aimed at elucidating the full potential of this compound and other novel Aspergillus secondary metabolites in drug discovery and development. Further comparative studies are essential to fully characterize the bioactivity profile of this compound and to determine its potential for practical applications.

References

A Head-to-Head Comparison: The Insecticidal Potential of 10,11-Dihydro-24-hydroxyaflavinine versus Synthetic Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing search for novel and effective pest management strategies, researchers are increasingly turning to naturally derived compounds. One such molecule of interest is 10,11-Dihydro-24-hydroxyaflavinine, a fungal metabolite with promising insecticidal properties. This guide provides a comprehensive head-to-head comparison of this natural compound with established synthetic pesticides, namely permethrin (B1679614) and chlorpyrifos (B1668852), offering researchers, scientists, and drug development professionals a data-driven overview of their respective performance characteristics.

Executive Summary

While direct lethal concentration data for this compound is not yet publicly available, studies on its close analog, 10,23-dihydro-24,25-dehydroaflavinine, demonstrate significant anti-insectan activity. This natural compound exhibits sublethal effects, including substantial reductions in weight gain and feeding rates in key agricultural pests. In contrast, synthetic pesticides like permethrin and chlorpyrifos have well-documented and potent lethal effects, albeit with distinct modes of action that target the insect nervous system. This comparison highlights the potential of aflavinine derivatives as bio-insecticides, though further research is required to fully elucidate their efficacy and mechanism of action for commercial application.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for the natural aflavinine analog and the selected synthetic pesticides against specific insect pests.

Table 1: Efficacy of a this compound Analog Against Key Insect Pests

CompoundTarget PestConcentrationEffectSource
10,23-dihydro-24,25-dehydroaflavinineHelicoverpa zea (Corn earworm) larvae3,000 ppm (in diet)79% reduction in weight gain[1][2]
10,23-dihydro-24,25-dehydroaflavinineCarpophilus hemipterus (Dried fruit beetle) larvae3,000 ppm (in diet)42% reduction in feeding rate[1][2]

Table 2: Efficacy of Synthetic Pesticides Against Various Insect Pests

CompoundTarget PestMetricValueSource
PermethrinHelicoverpa zea (Corn earworm)LC50 (Diet-overlay)0.022 µg/cm²[3]
ChlorpyrifosRat (for general toxicity reference)Oral LD50135-270 mg/kg[4][5][6]
ChlorpyrifosRat (for general toxicity reference)Dermal LD50202 mg/kg[4][5][7]

Note: Direct comparative LC50/LD50 data for this compound or its analogs against the same pests under the same conditions as the synthetic pesticides is not currently available. The data presented for the aflavinine analog reflects sublethal effects, while the data for synthetic pesticides indicates lethal doses.

Mode of Action: A Tale of Two Mechanisms

The insecticidal activity of this compound and its synthetic counterparts stems from their interaction with the insect's nervous system, though their specific targets differ significantly.

This compound and Aflavinine Derivatives:

Aflavinines belong to the indole (B1671886) diterpenoid class of compounds, which are known for their neurotoxic properties.[8] While the precise molecular target of this compound has not been definitively identified, research on related indole diterpenes suggests a potential disruption of normal neuronal function.[9][10] This could involve interference with neurotransmitter receptors or ion channels, leading to the observed anti-feedant and growth-inhibitory effects.

Synthetic Pesticides:

  • Permethrin (Pyrethroid): This insecticide acts as a modulator of voltage-gated sodium channels in nerve cells.[1][11][12] By prolonging the opening of these channels, permethrin causes repetitive nerve firing, leading to paralysis and eventual death of the insect.[1][11][12]

  • Chlorpyrifos (Organophosphate): Chlorpyrifos functions by inhibiting the enzyme acetylcholinesterase (AChE).[4][13][14][15][16] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) in the synapse. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, convulsions, paralysis, and ultimately, death.[4][13][14][15][16]

Experimental Protocols

The data presented in this guide are derived from specific experimental methodologies designed to assess the efficacy of insecticides.

Dietary Assay for Aflavinine Analog

This method is used to evaluate the anti-feedant and growth-inhibitory effects of a compound when ingested by the target pest.

  • Preparation of Diet: An artificial diet suitable for the target insect (Helicoverpa zea or Carpophilus hemipterus) is prepared.

  • Incorporation of Test Compound: The aflavinine analog, 10,23-dihydro-24,25-dehydroaflavinine, is dissolved in a suitable solvent and mixed into the diet to achieve the desired concentration (e.g., 3,000 ppm).[1][2] A control diet without the test compound is also prepared.

  • Insect Bioassay: Larvae of the target pest are placed individually in containers with a pre-weighed amount of the treated or control diet.

  • Data Collection: After a specified period, the weight of the larvae and the amount of diet consumed are measured.

  • Analysis: The percentage reduction in weight gain and feeding rate are calculated by comparing the results from the treated group to the control group.

Diet-Overlay Bioassay for Permethrin (LC50 Determination)

This method is employed to determine the lethal concentration of a pesticide that kills 50% of a test population.

  • Preparation of Diet: A standard insect diet is poured into the wells of a multi-well bioassay tray and allowed to solidify.

  • Application of Insecticide: A solution of permethrin in a suitable solvent is applied to the surface of the diet in each well to achieve a range of concentrations. Control wells are treated with the solvent alone.

  • Insect Infestation: Once the solvent has evaporated, a single neonate larva of Helicoverpa zea is placed in each well.

  • Incubation: The bioassay trays are sealed and incubated under controlled environmental conditions.

  • Mortality Assessment: After a set period (e.g., 7 days), the number of dead larvae in each well is recorded.

  • Data Analysis: The mortality data is subjected to probit analysis to calculate the LC50 value, which is the concentration of the insecticide that causes 50% mortality.[17][18]

Topical Application Bioassay (LD50 Determination)

This protocol is used to determine the lethal dose of a pesticide that kills 50% of a test population upon direct contact.

  • Preparation of Insecticide Solutions: A series of dilutions of the test insecticide (e.g., chlorpyrifos) are prepared in a suitable solvent like acetone.

  • Insect Immobilization: Adult insects are briefly anesthetized using carbon dioxide or by chilling.

  • Topical Application: A precise volume (e.g., 1 microliter) of each insecticide dilution is applied to the dorsal thorax of each insect using a micro-applicator. A control group is treated with the solvent only.

  • Observation: The treated insects are placed in clean containers with food and water and held under controlled conditions.

  • Mortality Assessment: Mortality is recorded at specified time intervals (e.g., 24, 48 hours).

  • Data Analysis: The data is analyzed using probit analysis to determine the LD50 value, the dose that causes 50% mortality.[17][18]

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways affected by the synthetic pesticides and a typical experimental workflow for determining insecticide efficacy.

G cluster_0 Permethrin (Pyrethroid) Mode of Action Permethrin Permethrin NaChannel Voltage-Gated Sodium Channel Permethrin->NaChannel Binds to ProlongedOpening Prolonged Channel Opening NaChannel->ProlongedOpening Causes RepetitiveFiring Repetitive Nerve Firing ProlongedOpening->RepetitiveFiring Leads to Paralysis Paralysis & Death RepetitiveFiring->Paralysis Results in

Permethrin's effect on insect nerve cell sodium channels.

G cluster_1 Chlorpyrifos (Organophosphate) Mode of Action Chlorpyrifos Chlorpyrifos AChE Acetylcholinesterase (AChE) Chlorpyrifos->AChE Inhibits ACh Acetylcholine (ACh) Accumulation AChE->ACh Prevents breakdown of ContinuousStim Continuous Nerve Stimulation ACh->ContinuousStim Causes Paralysis Paralysis & Death ContinuousStim->Paralysis Leads to

Chlorpyrifos's inhibition of acetylcholinesterase.

G cluster_2 LC50/LD50 Determination Workflow start Prepare Serial Dilutions of Test Compound expose Expose Test Insects (Dietary, Topical, etc.) start->expose observe Observe for a Defined Period expose->observe record Record Mortality at Each Concentration observe->record analyze Analyze Data using Probit Analysis record->analyze end Determine LC50/LD50 Value analyze->end

A generalized workflow for determining LC50/LD50 values.

Conclusion

This compound and its analogs represent a promising avenue for the development of new bio-insecticides. The available data, while not directly comparable to the lethal toxicity metrics of synthetic pesticides, clearly indicate a significant impact on the fitness of major agricultural pests. The distinct, and likely novel, mode of action of aflavinines could also be a valuable tool in managing insect populations that have developed resistance to conventional synthetic pesticides. However, further research is imperative to isolate and quantify the insecticidal activity of this compound in terms of standard toxicological endpoints (LC50 and LD50) and to fully characterize its molecular mechanism of action. Such studies will be crucial in assessing its true potential as a viable and environmentally sustainable alternative in integrated pest management programs.

References

Validating the Target of 10,11-Dihydro-24-hydroxyaflavinine in Insect Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of novel insecticides is crucial for managing insect pests in agriculture and public health. Natural products, such as the aflavinine class of compounds, represent a promising source of new insecticidal agents. Aflavinines, produced by certain fungi, have demonstrated anti-insectan properties.[1] This guide provides a comparative framework for validating the molecular target of a specific derivative, 10,11-Dihydro-24-hydroxyaflavinine, within insect models. Effective target validation is a critical step in the development of any new pesticide, ensuring efficacy and minimizing off-target effects.[2][3]

This document outlines and compares key experimental strategies, provides detailed protocols for essential validation techniques, and visualizes the associated workflows and potential signaling pathways.

Comparative Analysis of Target Validation Strategies

The initial phase of target validation involves a multi-pronged approach to build a strong case for a specific biological target. The primary strategies can be broadly categorized as genetic, pharmacological, and biochemical. Each approach offers distinct advantages and limitations.

Strategy Description Key Techniques Advantages Limitations
Genetic Validation Manipulating the expression of the putative target gene to mimic or alter the effects of the compound.RNA interference (RNAi), CRISPR-Cas9 gene editing, Overexpression studies.Provides strong evidence for the target's role in the observed phenotype.[4]Can be technically challenging and time-consuming in non-model insects. Potential for off-target genetic effects.
Pharmacological Validation Using other chemical tools to modulate the target's activity and observing if the effects are similar to the compound .Use of known inhibitors or activators of the suspected target, Structure-Activity Relationship (SAR) studies.[4]Can rapidly confirm the "druggability" of a target.[4] Useful for understanding the mechanism of action.Dependent on the availability of specific pharmacological tools. May not be definitive if tools have multiple targets.
Biochemical & Proteomic Validation Directly identifying the binding partners of the compound from the insect's proteome.Affinity chromatography, Cellular Thermal Shift Assay (CETSA), Thermal Proteome Profiling (TPP).[5]Directly identifies physical interactions between the compound and its target(s). Unbiased and can reveal novel targets.[5]Can be technically complex and may identify non-specific binding partners. Does not inherently prove functional relevance.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are protocols for key experiments in the target validation workflow.

Protocol 1: Insect Bioassays for Efficacy Assessment

This protocol is adapted from general guidelines for testing pesticide efficacy.[6][7]

Objective: To determine the lethal concentration (LC50) and observe the physiological and behavioral effects of this compound on a target insect species (e.g., Aphis gossypii).

Materials:

  • This compound

  • Appropriate solvent (e.g., acetone, DMSO)

  • Target insect species (e.g., Aphis gossypii)

  • Host plants or artificial diet

  • Petri dishes or ventilated containers

  • Micro-applicator or sprayer

  • Environmental chamber

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. Create a dilution series to test a range of concentrations (e.g., 0.1, 1, 10, 100, 1000 µg/mL). A control group with only the solvent should be included.

  • Insect Treatment:

    • Topical Application: Apply a small, defined volume (e.g., 1 µL) of each test solution directly to the dorsal thorax of individual insects.

    • Dietary Exposure: Incorporate the test compound into the artificial diet of the insects.

    • Leaf-Dip Assay (for aphids): Dip host plant leaves in the test solutions for 30 seconds, allow them to air dry, and then place aphids on the treated leaves.

  • Incubation: Place the treated insects in clean containers with access to food and water (or on the treated host plant) in an environmental chamber with controlled temperature, humidity, and photoperiod.

  • Data Collection: Record mortality at regular intervals (e.g., 24, 48, 72, and 96 hours).[7] Also, note any sublethal effects such as paralysis, tremors, or feeding inhibition.

  • Analysis: Use probit analysis to calculate the LC50 value, which is the concentration of the compound that causes 50% mortality in the test population.

Protocol 2: Affinity Chromatography for Target Pull-Down

Objective: To isolate and identify proteins from an insect lysate that directly bind to this compound.

Materials:

  • This compound analog with a linker for immobilization

  • Affinity chromatography resin (e.g., NHS-activated sepharose beads)

  • Insect tissue or whole insect lysate

  • Lysis buffer and wash buffers

  • Elution buffer

  • SDS-PAGE and mass spectrometry equipment

Procedure:

  • Ligand Immobilization: Covalently attach the linker-modified this compound to the affinity resin according to the manufacturer's instructions.

  • Lysate Preparation: Homogenize insect tissue or whole insects in a suitable lysis buffer containing protease inhibitors. Centrifuge to remove cellular debris and collect the supernatant (proteome).

  • Binding: Incubate the insect lysate with the ligand-coupled resin for several hours at 4°C to allow for protein binding. As a negative control, incubate lysate with un-derivatized resin.

  • Washing: Wash the resin extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the resin using a competitive ligand or a high-salt/low-pH elution buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE. Excise the protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).

Protocol 3: RNA Sequencing (RNA-Seq) for Transcriptomic Analysis

Objective: To identify changes in gene expression in the target insect following exposure to this compound, which can provide clues about the affected pathways and potential target.

Materials:

  • Insects treated with a sub-lethal dose of this compound and control insects

  • RNA extraction kit

  • DNAse

  • Library preparation kit for RNA-Seq

  • Next-generation sequencing platform

Procedure:

  • Sample Collection: Expose insects to a sub-lethal concentration of the compound for a defined period. Collect both treated and control insects and immediately freeze them in liquid nitrogen.

  • RNA Extraction: Extract total RNA from the samples using a commercial kit. Treat with DNAse to remove any contaminating genomic DNA.

  • Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome or transcriptome of the insect species.

    • Quantify gene expression levels.

    • Identify differentially expressed genes (DEGs) between the treated and control groups.

    • Perform pathway and gene ontology (GO) enrichment analysis on the DEGs to identify biological processes affected by the compound.

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing the complex processes involved in target validation.

G cluster_0 Phase 1: Discovery & Initial Screening cluster_1 Phase 2: Target Hypothesis Generation cluster_2 Phase 3: Target Validation cluster_3 Phase 4: Confirmation Compound Synthesis Compound Synthesis Insect Bioassays Insect Bioassays Compound Synthesis->Insect Bioassays Phenotypic Observation Phenotypic Observation Insect Bioassays->Phenotypic Observation Affinity Chromatography Affinity Chromatography Phenotypic Observation->Affinity Chromatography RNA-Seq Analysis RNA-Seq Analysis Phenotypic Observation->RNA-Seq Analysis In Silico Docking In Silico Docking Phenotypic Observation->In Silico Docking RNAi Knockdown RNAi Knockdown Affinity Chromatography->RNAi Knockdown CRISPR-Cas9 KO CRISPR-Cas9 KO RNA-Seq Analysis->CRISPR-Cas9 KO Pharmacological Modulation Pharmacological Modulation In Silico Docking->Pharmacological Modulation Validated Target Validated Target RNAi Knockdown->Validated Target CRISPR-Cas9 KO->Validated Target Pharmacological Modulation->Validated Target

Caption: A generalized workflow for the identification and validation of an insecticide's target.

G Aflavinine Derivative Aflavinine Derivative Putative Target (e.g., Receptor) Putative Target (e.g., Receptor) Aflavinine Derivative->Putative Target (e.g., Receptor) Signaling Cascade Signaling Cascade Putative Target (e.g., Receptor)->Signaling Cascade Downstream Effector Downstream Effector Signaling Cascade->Downstream Effector Physiological Response Physiological Response Downstream Effector->Physiological Response Leads to Paralysis

Caption: A hypothetical signaling pathway inhibited by an aflavinine derivative in an insect.

References

Comparative metabolomics of Aspergillus flavus strains with varying 10,11-Dihydro-24-hydroxyaflavinine production

Author: BenchChem Technical Support Team. Date: December 2025

Aspergillus flavus is known to produce a wide array of secondary metabolites, including the highly carcinogenic aflatoxins.[1][2][3] However, the fungus is also capable of synthesizing other classes of compounds such as indole-diterpenes (e.g., aflavinines and aflatrem), non-ribosomal peptides, and polyketides.[2][3] The metabolic potential of A. flavus is vast, with over 55 predicted secondary metabolite gene clusters in its genome.[4][5] Comparative metabolomics, often utilizing liquid chromatography-mass spectrometry (LC-MS), is a powerful tool to explore this chemical diversity and to differentiate between strains based on their metabolic profiles.[4][6][7]

Comparative Metabolite Profiles

While quantitative data directly comparing high and low producers of 10,11-Dihydro-24-hydroxyaflavinine is sparse, the following table summarizes the major classes of secondary metabolites identified in Aspergillus flavus that would be relevant in a comparative metabolomics study.

Metabolite ClassExamples of Identified Metabolites in A. flavusAnalytical MethodReference
Indole-Diterpenes Aflavinine, 14-Hydroxyaflavinine, 14,25-Dihydroxyaflavinine, AflatremHigh-Resolution Mass Spectrometry (HRMS)[2]
Polyketides Aflatoxins (B1, B2, G1, G2, M1, M2), Asparasone A, 4,7-Didesmethyl-siderin, BicoumarinsLC-MS/MS, UHPLC-HRMS[1][2][4]
Non-ribosomal Peptides Cyclopiazonic acidLC-MS/MS[5]
Anthraquinones Various derivativesUHPLC-HRMS[1][4]

Experimental Protocols

Detailed methodologies are critical for reproducible comparative metabolomic studies. The following protocols are synthesized from established methods for Aspergillus flavus analysis.[4][6][7][8]

Fungal Strain Culture and Sample Preparation
  • Strains and Culture Conditions: Aspergillus flavus strains (e.g., high and low producers of a target metabolite) are cultured on a suitable medium such as Potato Dextrose Agar (PDA) for a specified period (e.g., 5-7 days) at an optimal temperature for growth and metabolite production (typically 28-30°C).[9] For liquid cultures, strains are grown in Potato Dextrose Broth (PDB) under shaking conditions.

  • Mycelia Harvesting: Mycelia are harvested by filtration, washed with sterile distilled water, and then lyophilized. The dried mycelia are weighed for subsequent extraction.

Metabolite Extraction
  • Extraction Solvent: A common extraction solvent is a mixture of methanol (B129727), acetonitrile (B52724), and water, often with the addition of a small percentage of formic acid (e.g., 0.1%) to improve ionization.[6]

  • Extraction Procedure:

    • A known mass of lyophilized mycelia is homogenized in the extraction solvent.

    • The mixture is subjected to ultrasonication for a period (e.g., 30 minutes) to disrupt the cells and facilitate extraction.[8]

    • The extract is centrifuged to pellet cellular debris.

    • The supernatant is collected and filtered through a 0.22 µm syringe filter into an HPLC vial for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is typically used for the separation of secondary metabolites.

    • Mobile Phase: A gradient elution is employed, commonly with water (containing 0.1% formic acid) as mobile phase A and acetonitrile or methanol (containing 0.1% formic acid) as mobile phase B.[6]

    • Gradient Program: The gradient starts with a high percentage of aqueous phase, gradually increasing the organic phase to elute compounds with increasing hydrophobicity.

  • Mass Spectrometry Detection:

    • Ionization Source: Electrospray ionization (ESI) is commonly used, operated in both positive and negative ion modes to detect a wider range of metabolites.[6][7]

    • Mass Analyzer: High-resolution mass spectrometers such as Orbitrap or Time-of-Flight (TOF) are preferred for accurate mass measurements, which aid in metabolite identification.[4]

    • Scan Mode: Data is acquired in full scan mode over a specified mass range (e.g., m/z 50-1500).[6] Data-dependent MS/MS scans are also performed to obtain fragmentation patterns for structural elucidation.

Data Analysis
  • Data Processing: Raw LC-MS data is processed using software such as SIEVE, ProfileAnalysis, or similar platforms to perform peak picking, alignment, and normalization.[4][6]

  • Statistical Analysis: Multivariate statistical analyses, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), are used to identify metabolites that are differentially expressed between the compared strains.

  • Metabolite Identification: Putative metabolite identification is based on accurate mass, isotopic pattern, and MS/MS fragmentation patterns, often compared against databases like METLIN, PubChem, or in-house libraries.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative metabolomics of Aspergillus flavus strains.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Strain_Culture Aspergillus flavus Strains (High vs. Low Producers) Harvesting Mycelia Harvesting & Lyophilization Strain_Culture->Harvesting Extraction Metabolite Extraction (Solvent & Ultrasonication) Harvesting->Extraction LC_MS UHPLC-HRMS Analysis (Full Scan & MS/MS) Extraction->LC_MS Sample Injection Processing Data Processing (Peak Picking & Alignment) LC_MS->Processing Raw Data Statistics Multivariate Statistical Analysis (PCA, OPLS-DA) Processing->Statistics Identification Metabolite Identification (Database Searching) Statistics->Identification Results Comparative Metabolomic Profile Identification->Results Differentially Expressed Metabolites

Caption: Experimental workflow for comparative metabolomics of A. flavus.

Conceptual Signaling Pathway for Secondary Metabolism

While the specific signaling pathway for this compound is not detailed in the provided search results, the following diagram illustrates the general concept of how environmental signals can influence secondary metabolite production in Aspergillus flavus.

Signaling_Pathway Environmental_Signals Environmental Signals (e.g., Temperature, pH, Nutrients) Receptors Cellular Receptors Environmental_Signals->Receptors Signal_Transduction Signal Transduction Cascades (e.g., MAPK pathways) Receptors->Signal_Transduction Transcription_Factors Regulatory Transcription Factors (e.g., aflR) Signal_Transduction->Transcription_Factors Gene_Clusters Secondary Metabolite Gene Clusters Transcription_Factors->Gene_Clusters Gene Expression Regulation Biosynthesis Biosynthetic Enzymes Gene_Clusters->Biosynthesis Metabolites Secondary Metabolites (e.g., Aflavinines, Aflatoxins) Biosynthesis->Metabolites

Caption: Conceptual signaling pathway for secondary metabolite production.

References

Assessing the Specificity of 10,11-Dihydro-24-hydroxyaflavinine's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10,11-Dihydro-24-hydroxyaflavinine is an indole (B1671886) diterpenoid metabolite produced by fungi such as Aspergillus flavus and Eupenicillium crustaceum. This class of natural products, characterized by a complex polycyclic structure, has garnered interest for its diverse biological activities. The primary reported bioactivity of this compound and its analogs is insecticidal, showing effects against various agricultural pests. However, a comprehensive understanding of its specificity—the degree to which it acts on a specific molecular target or pathway without affecting others—is crucial for its potential development as a targeted pest control agent or therapeutic.

This guide provides a comparative assessment of the biological activity of this compound, alongside other well-characterized indole diterpenoids, to shed light on its potential specificity. We present available quantitative data, detailed experimental protocols for relevant bioassays, and visual representations of associated biological pathways and experimental workflows.

Comparative Analysis of Biological Activity

While specific quantitative data for this compound is limited in publicly available literature, we can infer its potential activity and specificity by comparing it with structurally related indole diterpenoids. The following tables summarize the biological activities of this compound and its analogs, alongside paxilline (B40905) and aflatrem (B161629), two well-studied members of this class with known molecular targets.

Table 1: Insecticidal and Anti-feedant Activity of Aflavinine Analogs

CompoundTarget OrganismAssay TypeConcentrationObserved EffectCitation
10,23-dihydro-24,25-dehydroaflavinineHelicoverpa zea (Corn earworm)Dietary Assay~3,000 ppm79% reduction in weight gain, 42% reduction in feeding rate[1]
10,23,24,25-tetrahydro-24-hydroxyaflavinineHelicoverpa zea (Corn earworm)Anti-insectan AssayNot specifiedAnti-insectan activity[1]

Table 2: Ion Channel Modulatory Activity of Paspaline-Derived Indole Diterpenoids

CompoundMolecular TargetAssay TypeIC50 ValueCitation
PaxillineLarge-conductance Ca2+-activated K+ (BK) channelsElectrophysiology (Patch-clamp)~10 nM (for closed channels)[2]
AflatremNot fully elucidated, known to be a potent tremorgenic toxinin vivo (mice)Not applicable[3][4]

Experimental Protocols

To facilitate reproducible research and comparative studies, this section details common experimental protocols for assessing the biological activities discussed above.

Insecticidal Bioassay (Leaf-Dip Method for Spodoptera frugiperda)

This method is widely used to assess the toxicity of compounds against lepidopteran pests like the fall armyworm (Spodoptera frugiperda).

Materials:

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., acetone (B3395972) or DMSO).

  • Fresh, untreated maize leaves.

  • Third-instar Spodoptera frugiperda larvae.

  • Petri dishes (9 cm diameter).

  • Distilled water with a non-ionic surfactant (e.g., 0.1% Triton X-100).

  • Micropipette.

Procedure:

  • Preparation of Test Solutions: Prepare a series of concentrations of the test compound in the solvent. A control solution containing only the solvent and surfactant should also be prepared.

  • Leaf Treatment: Dip maize leaves into each test solution for approximately 15-30 seconds, ensuring complete coverage. Allow the leaves to air-dry completely.

  • Larval Exposure: Place one treated leaf into each Petri dish. Introduce a single third-instar larva into each dish to prevent cannibalism.

  • Incubation: Maintain the Petri dishes at a controlled temperature (e.g., 25 ± 2°C) and photoperiod (e.g., 12:12 h light:dark).

  • Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-exposure. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Data Analysis: Calculate the percentage of mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC50 (lethal concentration for 50% of the population) value using probit analysis.[5][6]

BK Channel Activity Assay (Electrophysiology - Patch-Clamp)

This technique allows for the direct measurement of ion channel activity and is the gold standard for assessing the effect of compounds like paxilline on BK channels.

Materials:

  • Cells expressing BK channels (e.g., HEK293 cells transfected with the BK channel α-subunit).

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for pipette fabrication.

  • Intracellular (pipette) and extracellular (bath) solutions with defined ionic compositions and Ca2+ concentrations.

  • Test compound (e.g., paxilline) dissolved in the extracellular solution.

Procedure:

  • Cell Preparation: Culture cells on glass coverslips.

  • Pipette Preparation: Pull and fire-polish glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Configuration: Establish the desired patch-clamp configuration (e.g., whole-cell, inside-out, or outside-out) to allow for the application of the test compound to the desired side of the membrane.

  • Data Acquisition: Apply voltage steps or ramps to elicit BK channel currents and record the resulting ionic currents.

  • Compound Application: Perfuse the cell with the extracellular solution containing the test compound at various concentrations.

  • Data Analysis: Measure the change in current amplitude or channel open probability in the presence of the compound. Generate dose-response curves to determine the IC50 value.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

Paspaline_Biosynthesis cluster_products Paspaline-Derived Indole Diterpenoids GGPP Geranylgeranyl Diphosphate GGI 3-Geranylgeranylindole GGPP->GGI Indole Indole-3-glycerol Phosphate Indole->GGI Paspaline Paspaline GGI->Paspaline Multiple Steps Aflavinines Aflavinine-type Indole Diterpenes Paspaline->Aflavinines Paxilline Paxilline Paspaline->Paxilline Aflatrem Aflatrem Paspaline->Aflatrem Insecticidal_Bioassay_Workflow start Start prep_solutions Prepare Test Compound Solutions (various concentrations) start->prep_solutions treat_leaves Dip Maize Leaves in Test Solutions prep_solutions->treat_leaves expose_larvae Place Larvae on Treated Leaves treat_leaves->expose_larvae incubate Incubate at Controlled Temperature and Photoperiod expose_larvae->incubate assess_mortality Assess Larval Mortality (24, 48, 72 hours) incubate->assess_mortality analyze_data Analyze Data (Calculate LC50) assess_mortality->analyze_data end End analyze_data->end

References

Replicating Published Findings on the Properties of 10,11-Dihydro-24-hydroxyaflavinine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported insecticidal and antifeedant properties of 10,11-Dihydro-24-hydroxyaflavinine and its analogs, alongside other natural products from Aspergillus flavus. The information is compiled from published literature to assist in the replication and extension of these findings.

Introduction to this compound

This compound is an indole (B1671886) diterpenoid metabolite produced by the fungus Aspergillus flavus.[] It belongs to the aflavinine class of compounds, which are known for their anti-insectan properties.[2][3] These compounds are of interest to researchers for their potential as natural insecticides and as tools for studying fungal metabolism and biosynthesis.[] This guide focuses on the available data regarding the biological activity of this compound and related compounds.

Comparative Analysis of Biological Activity

The primary reported biological activity for aflavinine and its derivatives is their anti-insectan and antifeedant effects. The following tables summarize the available quantitative data from published studies.

Table 1: Antifeedant Activity of Aflavinine Analogs

CompoundTest OrganismConcentrationEffectReference
10,23-Dihydro-24,25-dehydroaflavinineHelicoverpa zea (Corn earworm) larvae3,000 ppm (in diet)79% reduction in weight gainWang et al., 1995
10,23-Dihydro-24,25-dehydroaflavinineCarpophilus hemipterus (Dried fruit beetle) larvae3,000 ppm (in diet)42% reduction in feeding rateWang et al., 1995
10,23,24,25-Tetrahydro-24-hydroxyaflavinineHelicoverpa zea (Corn earworm) larvaeNot specifiedActiveWang et al., 1995
10,23,24,25-Tetrahydro-24-hydroxyaflavinineCarpophilus hemipterus (Dried fruit beetle) larvaeNot specifiedActiveWang et al., 1995

Table 2: Insecticidal and Antifeedant Activity of Other Aspergillus flavus Metabolites

CompoundTest OrganismActivity TypeMeasurementValueReference
Fumitremorgin BArmyworm larvaeAntifeedantPotent activity(Not specified)Li XJ, et al., 2012
Kojic AcidDrosophila melanogasterDevelopmental InhibitionObserved(Not specified)Multiple sources
Kojic AcidHelicoverpa zeaSynergist for Pyrethroids & CarbamatesEffective(Not specified)U.S. Patent 4956353A

Experimental Protocols

The following is a generalized experimental protocol for assessing the antifeedant activity of test compounds based on the methodologies suggested in the cited literature.

Insect Rearing
  • Species: Helicoverpa zea or Carpophilus hemipterus larvae.

  • Diet: Standard artificial diet appropriate for the species.

  • Conditions: Maintain insect colonies at a controlled temperature, humidity, and light cycle to ensure a consistent supply of healthy larvae for bioassays.

Antifeedant Bioassay (Diet Incorporation Method)
  • Compound Preparation: Dissolve the test compound (e.g., this compound) in a suitable solvent (e.g., acetone).

  • Diet Preparation: Prepare the artificial diet and allow it to cool to a semi-solid state.

  • Incorporation: Add the dissolved test compound to the diet at the desired concentration (e.g., 3,000 ppm) and mix thoroughly to ensure even distribution. A control diet should be prepared with the solvent alone.

  • Assay Setup:

    • Dispense a known amount of the treated and control diet into individual wells of a multi-well plate or small petri dishes.

    • Pre-weigh individual larvae.

    • Place one larva in each well/dish.

  • Incubation: Maintain the assays under the same controlled conditions as the insect rearing.

  • Data Collection: After a set period (e.g., 7-10 days), record the following:

    • Larval weight.

    • Weight of the remaining diet.

  • Calculations:

    • Percent Weight Gain Reduction: [1 - (Weight gain of treated larvae / Weight gain of control larvae)] x 100

    • Feeding Rate Reduction: [1 - (Diet consumed by treated larvae / Diet consumed by control larvae)] x 100

Visualizing Experimental and Logical Workflows

General Experimental Workflow for Antifeedant Bioassay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound Mix Incorporate into Diet Compound->Mix Solvent Solvent Solvent->Mix Control Control Diet (Solvent only) Solvent->Control Diet Artificial Diet Diet->Mix Diet->Control Treated Treated Diet Mix->Treated Assay_Setup Assay Setup Control->Assay_Setup Treated->Assay_Setup Larvae Test Larvae Larvae->Assay_Setup Incubation Incubation Assay_Setup->Incubation Data_Collection Collect Data (Weight, Consumption) Incubation->Data_Collection Calculation Calculate Reduction Data_Collection->Calculation Results Results Calculation->Results

Caption: Workflow for the diet incorporation antifeedant bioassay.

Biosynthetic Origin of Aflavinine

biosynthetic_pathway IPP Isopentenyl Pyrophosphate DMAPP Dimethylallyl Pyrophosphate IPP->DMAPP Isomerase GPP Geranyl Pyrophosphate DMAPP->GPP + IPP GGPP Geranylgeranyl Pyrophosphate GPP->GGPP + IPP Indole_Diterpene_Core Indole Diterpene Core GGPP->Indole_Diterpene_Core + Tryptophan Tryptophan Tryptophan Aflavinine Aflavinine Indole_Diterpene_Core->Aflavinine Cyclization & Modification Dihydro_Hydroxyaflavinine This compound Aflavinine->Dihydro_Hydroxyaflavinine Further Modification

References

Safety Operating Guide

Safe Disposal of 10,11-Dihydro-24-hydroxyaflavinine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for 10,11-Dihydro-24-hydroxyaflavinine, a metabolite of Aspergillus flavus with insecticidal properties.[][] Due to the absence of a specific Safety Data Sheet (SDS) in publicly available resources, these recommendations are based on general best practices for handling potentially hazardous fungal alkaloids and similar research chemicals.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to perform a risk assessment specific to the planned experimental protocol. The following general hygiene and safety measures should be strictly adhered to:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles with side shields or a face shield, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[3] In case of accidental contact, wash the affected area thoroughly with soap and water.[3] If eye contact occurs, rinse cautiously with water for several minutes.[3]

  • Ingestion: Do not eat, drink, or smoke in areas where this compound is handled or stored.[3][4] If ingestion occurs, seek immediate medical attention.[3]

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below. This information is essential for a comprehensive risk assessment.

PropertyValueSource
Molecular Formula C28H41NO2BioCrick, BOC Sciences[][5]
Molecular Weight 423.64 g/mol BioCrick[5]
Appearance PowderBioCrick, BOC Sciences[][5]
Purity >98%BioCrick[5]
Boiling Point 589.6±30.0 °C at 760 mmHgBOC Sciences[]
Density 1.1±0.1 g/cm3 BOC Sciences[]
Solubility Soluble in ChloroformBOC Sciences[]
Storage Store in a sealed, cool, and dry condition; can be stored below -20°C for several months.BioCrick, BOC Sciences[][5]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations for chemical waste. The following is a general procedural guide:

  • Waste Identification and Segregation:

    • Treat all materials contaminated with this compound as hazardous chemical waste. This includes unused product, empty containers, and contaminated lab supplies (e.g., pipette tips, gloves, and bench paper).

    • Segregate this waste from other laboratory waste streams to prevent cross-contamination.

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof waste container. The container should be made of a material compatible with the chemical waste.

    • The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".

  • Waste Decontamination (if applicable):

    • For spills or contaminated surfaces, decontaminate the area using a suitable method. Given its solubility in chloroform, a solvent wash may be effective for cleaning contaminated glassware or equipment, with the resulting solvent waste collected as hazardous waste. However, the use of volatile solvents should be performed in a chemical fume hood.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates a logical workflow for the safe handling and disposal of this compound in a laboratory setting.

cluster_0 Preparation cluster_1 Handling cluster_2 Disposal A Conduct Risk Assessment B Review Safety Data Sheet (if available) A->B C Don Personal Protective Equipment (PPE) B->C D Work in a Ventilated Area (Fume Hood) C->D E Weigh and Prepare Solutions D->E F Perform Experiment E->F G Segregate Contaminated Waste F->G H Place in Labeled, Sealed Waste Container G->H I Store Waste in Designated Area H->I J Contact EHS for Pickup I->J

Caption: Workflow for Safe Handling and Disposal of Laboratory Chemicals.

Signaling Pathway Considerations

As a fungal alkaloid, this compound may have biological activity. While specific signaling pathways affected by this compound are not well-documented in the provided search results, alkaloids as a class are known for their potent effects on the central nervous system.[6] The general logical relationship for investigating the biological impact of a novel compound is outlined below.

cluster_0 Compound Introduction cluster_1 Biological System Interaction cluster_2 Observed Effect A This compound B Cellular Target Engagement A->B Interaction C Modulation of Signaling Pathway B->C D Cellular Response C->D E Physiological Outcome D->E

Caption: Logical Flow of a Compound's Biological Activity Investigation.

By adhering to these guidelines, laboratory professionals can minimize risks and ensure the safe and environmentally responsible disposal of this compound. It is imperative to consult with your institution's safety professionals for guidance specific to your location and facilities.

References

Personal protective equipment for handling 10,11-Dihydro-24-hydroxyaflavinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of 10,11-Dihydro-24-hydroxyaflavinine. Given that this compound is a metabolite of Aspergillus flavus with known insecticidal properties, it should be handled with care as a potentially bioactive and toxic substance.[] The toxicological properties have not been fully investigated, warranting a cautious approach.

Personal Protective Equipment (PPE)

A comprehensive assessment of the specific laboratory tasks is necessary to determine the appropriate level of personal protective equipment.[2] The following table summarizes the recommended PPE for handling this compound in various laboratory settings.

Task Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Handling Small Quantities in Solution Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required if handled in a certified chemical fume hood
Handling Solid/Powder Form Chemical safety gogglesDouble-layered nitrile gloves or chemical-resistant glovesLaboratory coatNIOSH-approved respirator with a particulate filter (e.g., N95) is recommended, especially if there is a risk of aerosolization.
Weighing and Preparing Solutions Chemical safety gogglesDouble-layered nitrile glovesLaboratory coatWork within a chemical fume hood or use a filtered balance enclosure. If not possible, a NIOSH-approved respirator with a particulate filter is required.
Spill Cleanup Chemical safety goggles or a full-face shieldHeavy-duty, chemical-resistant glovesChemical-resistant apron or coveralls over a laboratory coatNIOSH-approved respirator with a particulate filter.

Operational and Disposal Plans

Engineering Controls:

  • All work with this compound, especially in solid form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that eyewash stations and safety showers are readily accessible in the work area.[3]

Handling Procedures:

  • Avoid direct contact with skin, eyes, and clothing.[4][5]

  • Minimize the creation of dust and aerosols.[3][4]

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

  • Do not eat, drink, or smoke in areas where the chemical is handled.[5][6]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][6]

Spill Management:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.

  • Wear the appropriate PPE as outlined in the table above.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • For larger spills, follow your institution's hazardous material spill response protocol.

Disposal:

  • Dispose of waste containing this compound in accordance with all local, state, and federal regulations for chemical waste.

  • Do not dispose of down the drain or in regular trash.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with this compound.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Plan to handle This compound task_assessment Assess the task: - Scale of work - Physical form (solid/liquid) - Potential for aerosolization start->task_assessment eye_protection Eye Protection: - Safety glasses (minimum) - Chemical goggles (for splash/powder risk) task_assessment->eye_protection Select based on splash/dust potential hand_protection Hand Protection: - Nitrile gloves - Double glove for solids task_assessment->hand_protection Select based on contact risk body_protection Body Protection: - Lab coat - Chemical-resistant apron for large volumes task_assessment->body_protection Select based on potential for contamination respiratory_protection Respiratory Protection: - Fume hood (primary) - Respirator if hood is unavailable or for spills task_assessment->respiratory_protection Select based on inhalation risk proceed Proceed with experiment eye_protection->proceed hand_protection->proceed body_protection->proceed respiratory_protection->proceed

PPE selection workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.